molecular formula C10H11F2NO2 B1418516 3,4-Difluoro-N-(2-hydroxypropyl)benzamide CAS No. 1156264-10-6

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Cat. No.: B1418516
CAS No.: 1156264-10-6
M. Wt: 215.2 g/mol
InChI Key: AXSHANRGIKUWJU-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a useful research compound. Its molecular formula is C10H11F2NO2 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHANRGIKUWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a fluorinated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document details its synthesis, characterization, potential biological significance, and safety considerations.

Molecular and Physicochemical Properties

This compound is a derivative of benzamide featuring a difluorinated phenyl ring and a hydroxypropyl side chain. The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1156264-10-6[2][3]
Molecular Formula C₁₀H₁₁F₂NO₂[2][3]
Molecular Weight 215.20 g/mol [1][3]
Predicted Boiling Point 332.0 ± 42.0 °C[2]
Predicted Density 1.272 ± 0.06 g/cm³[2]
Predicted pKa 13.07 ± 0.46
Appearance Solid (predicted)
Storage Room temperature, dry conditions[1]

Synthesis and Mechanism

The synthesis of this compound can be readily achieved through the acylation of 1-amino-2-propanol with 3,4-difluorobenzoyl chloride. This is a standard and efficient method for the formation of an amide bond.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related N-substituted benzamides.[3]

Materials and Reagents:

  • 3,4-Difluorobenzoyl chloride

  • 1-Amino-2-propanol

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 1-amino-2-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Synthesis_Workflow Figure 1: Synthetic Workflow Reactants 3,4-Difluorobenzoyl Chloride + 1-Amino-2-propanol Reaction Amide Coupling (DCM, Et3N, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic Workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Predicted Characteristics
¹H NMR Aromatic protons (3H) as multiplets in the range of 7.2-7.8 ppm. A broad singlet for the amide proton (NH). A multiplet for the CH proton of the propyl group adjacent to the hydroxyl group. Multiplets for the CH₂ group adjacent to the amide nitrogen. A doublet for the methyl (CH₃) group. A singlet for the hydroxyl (OH) proton.
¹³C NMR Aromatic carbons in the range of 115-165 ppm, with C-F couplings. A carbonyl carbon around 165-170 ppm. Carbons of the hydroxypropyl chain in the range of 20-70 ppm.
IR Spectroscopy A broad O-H stretch around 3300-3500 cm⁻¹. An N-H stretch around 3300 cm⁻¹. A C=O (amide I) stretch around 1640-1660 cm⁻¹. An N-H bend (amide II) around 1530-1550 cm⁻¹. C-F stretches in the aromatic region.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 215. A base peak corresponding to the fragmentation of the hydroxypropyl side chain.

Potential Biological Activity and Applications

Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The introduction of fluorine atoms can further modulate these activities.

  • Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of more complex biologically active molecules.[1] Its structure is suitable for further modification to target various receptors and enzymes.

  • Central Nervous System (CNS) Applications: Fluorinated benzamides are being investigated for their potential in treating neurological disorders. It is plausible that this compound could be a precursor for agents targeting CNS receptors or enzymes.[1]

  • Antimicrobial and Anti-inflammatory Potential: Preliminary assessments of similar compounds suggest potential anti-inflammatory and antimicrobial properties.[1] Further screening of this compound and its derivatives in relevant biological assays is warranted.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the safety data for the general class of benzamides, the following precautions should be observed.

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potential Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Metabolic Considerations

The metabolism of fluorinated pharmaceuticals is a complex area of study. The strong carbon-fluorine bond generally leads to increased metabolic stability compared to non-fluorinated analogues.[1] However, the presence of fluorine can also influence metabolic pathways in various ways. It is anticipated that the primary metabolic routes for this compound would involve oxidation of the propyl side chain and potential hydroxylation of the aromatic ring, although the difluoro substitution may hinder the latter.

Metabolic_Pathway Figure 2: Potential Metabolic Pathways Parent This compound Oxidation Oxidation of Propyl Side Chain Parent->Oxidation Hydroxylation Aromatic Hydroxylation (Potentially Hindered) Parent->Hydroxylation Metabolites Metabolites Oxidation->Metabolites Hydroxylation->Metabolites

Figure 2: Potential Metabolic Pathways for this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. This guide provides a solid foundation for researchers and drug development professionals working with this and similar fluorinated benzamide derivatives.

References

A Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (CAS 1156264-10-6): A Versatile Fluorinated Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a fluorinated aromatic amide that, while not extensively documented as a standalone therapeutic agent, represents a significant building block for modern medicinal chemistry. Its structure combines three key motifs of high interest in drug development: a difluorinated phenyl ring, a robust benzamide linker, and a chiral hydroxypropyl side chain. The strategic placement of fluorine atoms is a well-established method for modulating critical drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of properties, this document delves into the causality behind its synthesis, the strategic value of its structural components, and its potential applications in cutting-edge therapeutic areas. We will explore its synthesis from readily available precursors, analyze its potential based on the established roles of its core scaffolds, and propose logical next steps for its incorporation into drug discovery pipelines. The information presented herein is intended to serve as a foundational resource for leveraging this intermediate in the development of novel therapeutics.

Physicochemical & Structural Properties

The fundamental properties of this compound define its handling, reactivity, and potential for biological interaction. These characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1156264-10-6 [2]
Molecular Formula C₁₀H₁₁F₂NO₂ [3]
Molecular Weight 215.20 g/mol [3][4]
MDL Number MFCD11936927 [2]
Appearance Solid (form may vary) [5]
Storage Room temperature, dry conditions [4]

| SMILES | CC(CNC(=O)c1ccc(c(c1)F)F)O |[2] |

Caption: Chemical Structure of the Topic Compound.

Synthesis and Manufacturing Considerations

The synthesis of benzamide derivatives is a cornerstone reaction in organic and medicinal chemistry.[6] The production of this compound is straightforward, proceeding via a standard amide bond formation between a commercially available benzoic acid precursor and an amino alcohol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the two primary starting materials: 3,4-difluorobenzoic acid and 1-amino-2-propanol. This approach simplifies the synthesis to a single, reliable amide coupling step.

Retrosynthesis target This compound disconnection Amide Disconnection target->disconnection precursor1 3,4-Difluorobenzoic Acid disconnection->precursor1 precursor2 1-Amino-2-propanol disconnection->precursor2

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Amide Coupling

This protocol describes a common and effective method for synthesizing the title compound. The causality for key reagent choices is explained to provide deeper insight.

Objective: To synthesize this compound from 3,4-difluorobenzoic acid and (rac)-1-amino-2-propanol.

Materials:

  • 3,4-Difluorobenzoic acid (CAS 455-86-7)

  • (rac)-1-Amino-2-propanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-difluorobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Acid Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution.

    • Scientific Rationale: Direct reaction between a carboxylic acid and an amine is slow. EDC is a water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is an additive that traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, thereby improving the overall efficiency and purity of the amidation.[7]

  • Stirring and Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Amine Addition: In a separate flask, dissolve (rac)-1-amino-2-propanol (1.1 eq) in a small amount of DMF. Add this solution dropwise to the activated acid mixture. Add DIPEA (2.5 eq) to the reaction.

    • Scientific Rationale: DIPEA is a non-nucleophilic organic base. Its role is to neutralize the hydrochloride salt of EDC and any acidic protons, maintaining a basic pH to ensure the amine nucleophile remains deprotonated and reactive.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction:

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

The Strategic Role of Fluorine and the Benzamide Scaffold

The utility of this compound as a research tool stems directly from the proven value of its constituent parts in medicinal chemistry.

The Benzamide Moiety: A Privileged Scaffold

The benzamide core is a ubiquitous "privileged scaffold" in pharmacology, found in a wide array of approved drugs.[8] Its rigid structure provides a reliable anchor for positioning functional groups, while the amide bond itself is a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[9] Benzamide derivatives have demonstrated a vast range of biological activities, including:

  • Antitumor Agents: As inhibitors of enzymes like histone deacetylases (HDACs).[10]

  • Antiprion Agents: Showing potential in neurodegenerative disease.[11]

  • CNS-Active Drugs: Used in psychiatry as antipsychotics (e.g., Sulpiride, Amisulpiride).[8]

  • Analgesic and Anti-inflammatory Agents: By targeting various receptors and enzymes.[12]

The Impact of Difluorination in Drug Design

The introduction of fluorine atoms onto an aromatic ring is a primary strategy used by medicinal chemists to fine-tune molecular properties.[1] The 3,4-difluoro substitution pattern on this intermediate offers several predictable advantages.

Fluorine_Impact center 3,4-Difluoro Motif p1 Increased Metabolic Stability (Blocks CYP450 Oxidation) center->p1 p2 Enhanced Binding Affinity (Alters pKa, enables H-bonds) center->p2 p3 Improved Lipophilicity (Increases membrane permeability) center->p3 p4 Conformational Control (Influences ring electronics) center->p4

Caption: Key benefits of aromatic fluorination in drug design.

Specifically, fluorine's high electronegativity can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing a drug's half-life. It can also alter the acidity of nearby protons and participate in unique hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity to a target protein.[1]

Potential Therapeutic Applications & Research Directions

Given its structure, this compound is a promising starting point for several therapeutic research avenues. Preliminary research suggests potential applications in treating central nervous system disorders like Alzheimer's or depression, as well as anti-inflammatory and antimicrobial uses.[4] Building on this, we can propose more specific, high-value applications.

Development of Cereblon (CRBN) Binders for PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to destroy disease-causing proteins. A PROTAC molecule has two heads—one binds the target protein, the other binds an E3 ligase—connected by a linker. Fluorinated benzamides have recently been identified as effective binders for Cereblon (CRBN), a key E3 ligase.[9] The title compound provides an ideal starting point for developing novel CRBN ligands.

PROTAC_Workflow start 3,4-Difluoro-N- (2-hydroxypropyl)benzamide step1 Derivatize Hydroxyl Group (Introduce Linker Attachment Point) start->step1 step2 Conjugate with Linker and Target-Binding Ligand step1->step2 result Novel PROTAC Degrader step2->result

Caption: Workflow for developing a PROTAC from the title compound.

The secondary alcohol on the hydroxypropyl side chain is a perfect handle for chemical modification, allowing for the straightforward attachment of various linkers without altering the core CRBN-binding benzamide motif.

Kinase Inhibitors

Difluorinated benzamides are present in potent kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis in cancer.[13] The 3,4-difluoro pattern can be used to probe interactions within the ATP-binding pocket of various kinases, making this intermediate a valuable scaffold for building focused kinase inhibitor libraries.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, general precautions for benzamide derivatives should be followed.[5][14][15]

Table 2: General Safety and Handling Guidelines

Aspect Recommendation
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves, and a lab coat.[14]
Ventilation Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5]
First Aid (Skin) Wash off immediately with soap and plenty of water. Remove contaminated clothing.[14]
First Aid (Ingestion) Do NOT induce vomiting. Clean mouth with water and seek immediate medical advice.[5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5]

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[16] |

Conclusion

This compound (CAS 1156264-10-6) stands out as a high-potential chemical intermediate for drug discovery and development. Its synthesis is robust and relies on well-understood amidation chemistry using accessible starting materials. The molecule synergistically combines the pharmacologically privileged benzamide scaffold with the strategic advantages of a difluorinated aromatic ring. This combination makes it an excellent platform for developing next-generation therapeutics, from kinase inhibitors to highly selective CRBN ligands for PROTACs. For researchers aiming to innovate in these fields, this compound represents not just a reagent, but a strategic starting point for building molecules with enhanced potency, selectivity, and drug-like properties.

References

An In-Depth Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide: Synthesis, Characterization, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a fluorinated aromatic compound with potential applications in medicinal chemistry. We will delve into its fundamental properties, provide a detailed, field-proven protocol for its synthesis and purification, outline methods for its analytical characterization, and discuss the scientific rationale for its design within the broader context of drug discovery.

Core Molecular Attributes

This compound is a synthetic organic molecule featuring a difluorinated benzene ring connected to a 2-hydroxypropylamine moiety via an amide linkage.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁F₂NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 215.20 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1156264-10-6--INVALID-LINK--
Canonical SMILES CC(CNC(=O)c1ccc(c(c1)F)F)O--INVALID-LINK--

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through an amide coupling reaction between 3,4-difluorobenzoic acid and 1-amino-2-propanol. This section details a robust protocol utilizing HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and is particularly effective for challenging couplings.[1]

Scientific Rationale for Method Selection

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring activation of the carboxylic acid.[2] Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are designed to overcome this barrier.

Why HATU?

  • High Efficiency: HATU is renowned for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.[1][3]

  • Low Racemization: For chiral amines, HATU is known to preserve stereochemical integrity.[4]

  • Mechanism of Action: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and facilitate the reaction without competing in the coupling.[2][3]

The overall synthetic workflow is depicted below.

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification A 3,4-Difluorobenzoic Acid B HATU + DIPEA in DMF A->B Step 1: Mixing C Activated OAt-Ester Intermediate B->C Formation D 1-Amino-2-propanol C->D Step 2: Nucleophilic Attack E Crude Product Mixture D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure this compound G->H

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMolecular Weight
3,4-Difluorobenzoic AcidC₇H₄F₂O₂158.10 g/mol
1-Amino-2-propanolC₃H₉NO75.11 g/mol
HATUC₁₀H₁₅F₆N₆OP380.23 g/mol
DIPEAC₈H₁₉N129.24 g/mol
N,N-Dimethylformamide (DMF)C₃H₇NO73.09 g/mol
Ethyl AcetateC₄H₈O₂88.11 g/mol
HexanesN/AN/A
Saturated aq. NaHCO₃NaHCO₃84.01 g/mol
BrineNaCl58.44 g/mol
Anhydrous MgSO₄MgSO₄120.37 g/mol

Procedure:

  • Activation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-difluorobenzoic acid (1.0 eq). Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.5 M). Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes to ensure the complete formation of the activated ester.

  • Coupling: In a separate flask, dissolve 1-amino-2-propanol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture at room temperature. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is critical for removing any unreacted benzoic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material is best purified by flash column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from non-polar impurities and any residual starting materials.

  • Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Based on analogous structures, the following characteristic signals are expected in the ¹H and ¹³C NMR spectra.[6][7][8]

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.0 ppm, exhibiting complex splitting patterns due to fluorine-hydrogen coupling.

  • Amide Proton (N-H): A broad singlet or triplet (depending on coupling to adjacent CH₂) typically between 8.0-9.0 ppm.

  • Hydroxyl Proton (O-H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • Propyl Chain Protons (-CH(OH)-, -CH₂-NH-, -CH₃): Signals between approximately 1.1-4.0 ppm. The methyl group will appear as a doublet, the methine proton as a multiplet, and the methylene protons as diastereotopic multiplets.

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (C=O): A signal around 165-170 ppm.

  • Aromatic Carbons (Ar-C): Signals in the range of 110-160 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants.

  • Propyl Chain Carbons (-CH(OH)-, -CH₂-NH-, -CH₃): Signals in the aliphatic region, typically between 20-70 ppm.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

  • Molecular Ion Peak: For ESI-MS in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 216.09.

  • Fragmentation Pattern: A characteristic fragmentation pattern for benzamides involves the cleavage of the amide bond.[9][10] The major fragment ions expected would correspond to the 3,4-difluorobenzoyl cation (m/z 141) and, after loss of CO, the 3,4-difluorophenyl cation (m/z 113). The fragmentation of the N-(2-hydroxypropyl) side chain would also produce characteristic ions.

G M [M+H]⁺ m/z ≈ 216.09 F1 3,4-Difluorobenzoyl Cation m/z = 141 M->F1 - C₃H₈NO F2 3,4-Difluorophenyl Cation m/z = 113 F1->F2 - CO

Figure 2: Predicted major fragmentation pathway in mass spectrometry.

Authoritative Grounding & Medicinal Chemistry Perspective

The design of this compound incorporates several features of interest to drug development professionals.

The Role of Fluorine in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry.[11][12] The 3,4-difluoro substitution pattern on the benzamide ring is not arbitrary and is chosen to impart specific, advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall lipophilicity and membrane permeability.[11]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets like enzymes or receptors, potentially increasing binding affinity and potency.

Potential Biological Activity

While specific biological data for this compound is not publicly available, the difluorobenzamide scaffold is present in molecules with a range of biological activities. For instance, various substituted benzamides have been investigated as antibacterial agents that function by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[4] The presence of the hydroxypropyl side chain also offers a site for potential hydrogen bonding interactions within a target's active site. This compound could serve as a valuable intermediate or a starting point for library synthesis in hit-to-lead campaigns targeting a variety of diseases. One commercial vendor notes its potential use in research targeting central nervous system disorders or for its anti-inflammatory and antimicrobial properties.

Conclusion

This compound is a synthetically accessible molecule incorporating the strategically important difluorobenzamide motif. The provided protocol, centered on a HATU-mediated coupling, offers a reliable and efficient route for its synthesis. Its structure is amenable to standard analytical techniques for full characterization. For researchers in drug discovery, this compound represents a well-defined building block, grounded in established medicinal chemistry principles, ready for exploration in various therapeutic programs.

References

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, multi-faceted strategy for the structural elucidation of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide (Molecular Formula: C₁₀H₁₁F₂NO₂, Molecular Weight: 215.20 g/mol , CAS: 1156264-10-6). As a Senior Application Scientist, my objective is not merely to present a sequence of analytical procedures, but to instill a logical, field-proven framework that integrates high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Each step is designed to be self-validating, building an unassailable body of evidence to confirm the molecular architecture. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to small molecule characterization.

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development, a molecule's identity is its most fundamental attribute. The compound at the center of this guide, this compound, contains several key structural motifs: a difluorinated aromatic ring, a secondary amide linkage, and a chiral hydroxypropyl sidechain. Each of these features can influence the molecule's pharmacological and toxicological profile. Therefore, an analytical approach that not only confirms the elemental composition but also definitively establishes connectivity and functional group integrity is paramount.

This guide eschews a rigid template in favor of a logical workflow that mirrors the decision-making process in an advanced analytical laboratory. We will begin with mass spectrometry to rapidly confirm the molecular formula, proceed to infrared spectroscopy to verify key functional groups, and culminate with a suite of NMR experiments to assemble the final, unambiguous structure.

Figure 1: Annotated Structure of this compound

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Key fragment ions expected from CID of the protonated molecule.

Functional Group Confirmation: Infrared (IR) Spectroscopy

Expertise & Experience: While MS provides the formula, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups.[1] The diagnostic value of IR lies in its ability to quickly verify the amide (N-H and C=O stretches), alcohol (O-H stretch), and aromatic C-F bonds, ensuring no unexpected functionalities are present.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations.

Table 2: Predicted Characteristic IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference | | :--- | :--- | :--- | :--- | | 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |[2] | | ~3300 (sharp/medium) | N-H stretch | Secondary Amide (-NH) |[3] | | 3100 - 3000 | C-H stretch | Aromatic |[4] | | 2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |[4] | | 1680 - 1640 | C=O stretch (Amide I) | Secondary Amide |[5] | | 1560 - 1520 | N-H bend (Amide II) | Secondary Amide |[5] | | 1300 - 1100 | C-F stretch | Aryl-Fluoride | | | 1250 - 1000 | C-O stretch | Secondary Alcohol | |

The presence of these key bands provides orthogonal confirmation of the functional groups inferred from the molecular formula.

Definitive Structure Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive technique for structure elucidation, providing atom-by-atom information on the chemical environment and connectivity.[6] A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to build the molecular skeleton from the ground up, leaving no ambiguity.

Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for amides as it solubilizes the compound well and its residual solvent peak (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) does not typically obscure key signals.[7]

  • Acquisition: All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Experiments to Run:

    • ¹H NMR (Proton)

    • ¹³C{¹H} NMR (Proton-decoupled Carbon)

    • DEPT-135 (To differentiate CH/CH₃ from CH₂)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR Data Interpretation: A Predictive Approach

The following tables outline the predicted chemical shifts, multiplicities, and key correlations. This predictive exercise is a critical part of the scientific process, forming a hypothesis that is then tested against the experimental data.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) | Atom # | Group | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) | | :--- | :--- | :--- | :--- | :--- | | 2 | CH | ~7.8 (dd) | ~118 (d, ²J_CF ≈ 15 Hz) | C1, C4, C6, C7 | | 5 | CH | ~7.5 (ddd) | ~115 (d, ²J_CF ≈ 18 Hz) | C1, C3, C4, C6 | | 6 | CH | ~7.9 (m) | ~125 | C1, C2, C4, C5, C7 | | 8 | NH | ~8.5 (t) | - | C7, C9 | | 9 | CH₂ | ~3.3 (m) | ~48 | C7, C10, C11 | | 10 | CH | ~3.8 (m) | ~65 | C9, C11 | | OH | OH | ~4.8 (d) | - | C10, C11 | | 11 | CH₃ | ~1.1 (d) | ~22 | C9, C10 | | 1 | C | - | ~132 | - | | 3 | C-F | - | ~150 (d, ¹J_CF ≈ 248 Hz) | - | | 4 | C-F | - | ~152 (d, ¹J_CF ≈ 250 Hz) | - | | 7 | C=O | - | ~165 | - |

Note on ¹³C Spectra: Carbons bonded to fluorine (C3, C4) will appear as doublets with very large one-bond coupling constants (¹J_CF). Adjacent carbons (C2, C5) will also show smaller two-bond couplings (²J_CF), a key diagnostic feature.[8][9][10]

2D NMR: Connecting the Pieces

Trustworthiness: 2D NMR experiments are the linchpin of a self-validating structure proof. They provide a visual map of atomic relationships, removing reliance on chemical shift prediction alone.[11][12][13]

  • COSY: Will establish the connectivity within the hydroxypropyl sidechain, showing correlations between H-9 ↔ H-10 and H-10 ↔ H-11. It will also show correlations among the aromatic protons H-2, H-5, and H-6.

  • HSQC: Directly maps each proton to its attached carbon, confirming the assignments in Table 3 (e.g., the proton at ~1.1 ppm correlates to the carbon at ~22 ppm, confirming the C11-H assignment).

  • HMBC: This is the most powerful experiment for piecing together the molecular fragments. It reveals correlations over 2-3 bonds.

Figure 3: Key HMBC Correlations for Structural Assembly

HMBC_Correlations cluster_aryl Aromatic Ring H6 H-6 (~7.9 ppm) C7 C-7 (C=O, ~165 ppm) H6->C7 ³J C1 C-1 (~132 ppm) H8 H-8 (NH, ~8.5 ppm) H8->C7 ²J C9 C-9 (CH2, ~48 ppm) H8->C9 ²J H11 H-11 (CH3, ~1.1 ppm) H11->C9 ³J C10 C-10 (CH, ~65 ppm)

HMBC correlations are crucial for linking the aromatic ring to the amide (H6→C7), and the amide nitrogen to the side chain (H8→C9).

Integrated Workflow and Conclusion

Figure 4: Overall Structure Elucidation Workflow

Workflow start Sample Received hrms HRMS (ESI-QTOF) Establishes Elemental Formula: C₁₀H₁₁F₂NO₂ start->hrms ir FTIR-ATR Confirms Functional Groups: -OH, -NH, C=O, C-F start->ir nmr NMR Suite (DMSO-d₆) start->nmr hrms->nmr Formula informs NMR ir->nmr FGs inform NMR nmr_1d ¹H & ¹³C / DEPT Identify spin systems and carbon types nmr->nmr_1d nmr_2d COSY, HSQC, HMBC Assemble fragments and confirm connectivity nmr_1d->nmr_2d final Unambiguous Structure Confirmed nmr_2d->final

A logical workflow integrating multiple analytical techniques.

By following this comprehensive approach, a scientist can move from an unknown sample to a fully characterized structure with the highest degree of scientific confidence. The process begins by defining the elemental boundaries with HRMS, confirming the essential building blocks with IR, and finally, assembling the complete, unambiguous molecular architecture using a powerful suite of NMR experiments. This rigorous, evidence-based methodology is fundamental to ensuring the quality and integrity of chemical entities in the scientific and pharmaceutical industries.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. The precise structural elucidation and confirmation of purity are paramount for any scientific investigation involving this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition, designed for researchers and scientists in the field. While experimental data for this specific molecule is not widely published, this guide synthesizes predictive data based on its chemical structure and established spectroscopic principles for analogous compounds.

Molecular Structure:

Molecular Formula: C₁₀H₁₁F₂NO₂ Molecular Weight: 215.20 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

1.1.1 Predicted Spectral Data

The predicted ¹H NMR spectrum of this compound in a common solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for each unique proton. The difluoro-substituted benzene ring will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic H7.5 - 7.8m3HThe aromatic protons will be in a complex multiplet due to coupling with each other and with the fluorine atoms.
Amide N-H6.5 - 7.5br s1HThe chemical shift can be variable and the peak is often broad. May exchange with D₂O.
-CH(OH)-3.9 - 4.2m1HThis proton is coupled to the adjacent -CH₂- and -CH₃ groups, resulting in a multiplet.
-NH-CH ₂-3.3 - 3.6m2HThese diastereotopic protons will likely appear as a complex multiplet due to coupling with the adjacent methine proton and the amide proton.
-OH2.0 - 4.0br s1HThe chemical shift is variable and depends on concentration and solvent. The peak can be broad and may exchange with D₂O.
-CH₃1.2 - 1.4d3HThis methyl group is coupled to the adjacent methine proton, resulting in a doublet.
1.1.2 Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2] Chloroform-d is a common first choice due to its ability to dissolve many organic compounds and its ease of removal.[1][2][3]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.[4]

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard single-pulse experiment. For routine spectra, a 45° pulse width is recommended to provide good signal-to-noise in a reasonable number of scans.[4]

    • Set the acquisition time to 2-4 seconds for good resolution.[4]

    • A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks to determine the relative number of protons.

1.1.3 Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample and lock on solvent signal prep2->acq1 acq2 Shim magnetic field acq1->acq2 acq3 Set acquisition parameters (pulse, SW, scans) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate Peaks proc3->proc4 final final proc4->final Final Spectrum & Analysis

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

1.2.1 Predicted Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl C=O165 - 170The amide carbonyl carbon is typically in this range.
Aromatic C-F150 - 165 (d)Carbons directly bonded to fluorine will show large C-F coupling.
Aromatic C-H110 - 130Aromatic carbons not bonded to fluorine.
Aromatic C-C=O130 - 140The aromatic carbon attached to the carbonyl group.
-C H(OH)-65 - 70
-NH-C H₂-45 - 55
-C H₃20 - 25
1.2.2 Experimental Protocol for ¹³C NMR Data Acquisition

The procedure is similar to ¹H NMR but requires adjustments for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.

  • Instrument Setup:

    • Follow the same locking and shimming procedure as for ¹H NMR.

    • The probe must be tuned to the ¹³C frequency.[5]

  • Data Acquisition:

    • Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[6]

    • Set a wide spectral width to encompass all carbon signals (e.g., 0-220 ppm).[6]

    • The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • For quantitative results, a long relaxation delay (5 times the longest T1) is necessary, though for routine screening, 1-2 seconds is common.[6]

  • Data Processing:

    • Processing steps are analogous to ¹H NMR. The spectrum is typically referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (secondary amide)Stretching3370 - 3170Medium
C-H (aromatic)Stretching3000 - 3100Medium to Weak
C-H (aliphatic)Stretching2850 - 3000Medium
C=O (amide I band)Stretching1630 - 1680Strong
N-H (amide II band)Bending1515 - 1570Strong
C=C (aromatic)Stretching1450 - 1600Medium
C-F (aryl fluoride)Stretching1100 - 1300Strong
C-O (alcohol)Stretching1000 - 1260Strong
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

  • Instrument Setup:

    • Ensure the ATR crystal (commonly diamond) is clean.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.[7][8]

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleanup:

    • Retract the pressure clamp and remove the sample.

    • Clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry.[7][8]

Workflow for ATR-FTIR Spectroscopy

G cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_cleanup Cleanup setup1 Clean ATR Crystal setup2 Collect Background Spectrum setup1->setup2 analysis1 Place sample on crystal setup2->analysis1 analysis2 Apply pressure analysis1->analysis2 analysis3 Acquire Sample Spectrum analysis2->analysis3 clean1 Remove Sample analysis3->clean1 final final analysis3->final Final Spectrum & Analysis clean2 Clean Crystal Surface clean1->clean2

Caption: Workflow for ATR-FTIR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected mass spectrum would primarily show the protonated molecule.

Table 4: Predicted m/z Values in ESI-MS

Ion Formula Predicted m/z Notes
[M+H]⁺[C₁₀H₁₂F₂NO₂]⁺216.08Protonated molecular ion. This is expected to be the base peak.
[M+Na]⁺[C₁₀H₁₁F₂NNaO₂]⁺238.06Sodium adduct, commonly observed.
[M-H₂O+H]⁺[C₁₀H₁₀F₂NO]⁺198.07Loss of water from the protonated molecule.

A key fragmentation pathway for benzamides involves the cleavage of the amide bond.[9] This would lead to the formation of a 3,4-difluorobenzoyl cation.

  • 3,4-difluorobenzoyl cation: [C₇H₃F₂O]⁺, m/z = 141.01

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or infused directly.

    • Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature.[10]

  • Data Acquisition:

    • Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • If further structural information is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.[11]

Workflow for ESI-MS

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare dilute solution (e.g., in MeCN/H₂O with formic acid) acq1 Infuse sample into ESI source prep1->acq1 acq2 Apply high voltage to generate charged droplets acq1->acq2 acq3 Desolvation to form gas-phase ions acq2->acq3 acq4 Analyze ions by m/z acq3->acq4 analysis1 Identify molecular ion peaks ([M+H]⁺, [M+Na]⁺) acq4->analysis1 analysis2 Analyze fragmentation patterns (if MS/MS) analysis1->analysis2 final final analysis2->final Final Spectrum & Analysis

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into fragmentation. Together, these techniques offer an unambiguous characterization of the molecule, which is a critical foundation for any further research or development activities.

References

An In-depth Technical Guide to N-substituted Benzamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted benzamides represent a versatile and highly significant scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of disease areas.[1] Their chemical tractability, coupled with the ability to precisely modulate their physicochemical and pharmacological properties through substitution, has made them a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of N-substituted benzamides, intended for researchers, scientists, and professionals in the field of drug development.

Core Chemistry and Synthetic Strategies

The N-substituted benzamide functional group consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing a substituent. This core structure offers numerous points for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

General Synthesis of N-substituted Benzamides

The most common method for the synthesis of N-substituted benzamides is the acylation of a primary or secondary amine with a substituted benzoic acid derivative. A widely used and efficient approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine.[2]

Experimental Protocol: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide[2]

This protocol details a two-step synthesis of a representative N-substituted benzamide.

Step 1: Synthesis of 4-isopropylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-isopropylbenzoic acid in anhydrous toluene.

  • Add 2.0 equivalents of thionyl chloride to the solution.

  • Add a catalytic amount (2-3 drops) of pyridine.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring for the cessation of gas evolution (HCl and SO₂).

  • After completion, cool the mixture to room temperature and remove excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-isopropylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide

  • Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in dichloromethane (DCM).

  • In a separate flask, dissolve 1.1 equivalents of 4-methylbenzylamine in DCM and cool the solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.[2]

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[2]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-isopropylbenzoic_acid 4-isopropylbenzoic acid reaction1 4-isopropylbenzoic_acid->reaction1 Toluene, reflux thionyl_chloride SOCl₂ thionyl_chloride->reaction1 pyridine Pyridine (cat.) pyridine->reaction1 4-isopropylbenzoyl_chloride 4-isopropylbenzoyl chloride reaction1->4-isopropylbenzoyl_chloride 4-methylbenzylamine 4-methylbenzylamine reaction2 4-methylbenzylamine->reaction2 acid_chloride_input 4-isopropylbenzoyl chloride acid_chloride_input->reaction2 DCM, 0°C to rt final_product 4-isopropyl-N-(4-methylbenzyl)benzamide reaction2->final_product

Caption: General synthetic workflow for N-substituted benzamides.

Mechanisms of Action and Therapeutic Applications

N-substituted benzamides exhibit a remarkable diversity of biological activities, which can be attributed to their ability to interact with a variety of protein targets.[1]

N-substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors

A significant class of N-substituted benzamides functions as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4][5] HDAC inhibitors have emerged as a promising class of anticancer agents.[6][7][8]

The benzamide moiety in these inhibitors often acts as a zinc-binding group, coordinating with the zinc ion in the active site of the HDAC enzyme.[3][9] This interaction is critical for their inhibitory activity. The substitution pattern on the benzamide is crucial for both potency and selectivity against different HDAC isoforms.[9]

Entinostat (MS-275) is a well-known N-substituted benzamide that acts as an HDAC inhibitor.[4][8] Research has focused on modifying its structure to discover new compounds with improved anti-proliferative activities.[3][4][5]

HDAC_Inhibition Mechanism of HDAC Inhibition by N-substituted Benzamides cluster_HDAC HDAC Active Site cluster_downstream Downstream Effects Zinc Zn²⁺ Histone_Tail Acetylated Histone Tail Lys(Ac) Histone_Tail->Zinc Deacetylation (inhibited) Benzamide_Inhibitor N-substituted Benzamide Inhibitor Cap Group Linker Zinc-Binding Group (Benzamide) Benzamide_Inhibitor:zbg->Zinc Coordination Histone_Hyperacetylation Histone Hyperacetylation Chromatin_Remodeling Chromatin Remodeling Histone_Hyperacetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: HDAC inhibition by N-substituted benzamides.

N-substituted Benzamides as Dopamine D2 Receptor Antagonists

Many N-substituted benzamides act as antagonists of dopamine D2-like receptors (D2, D3, and D4).[9][10] This is the basis for their application as antipsychotic and antiemetic drugs.[9][11] By blocking the binding of dopamine, these compounds modulate downstream signaling pathways, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Amisulpride is a modern substituted benzamide that is highly selective for mesolimbic D2 and D3 receptors.[12] It exhibits a dual mechanism of action: at low doses, it preferentially blocks presynaptic autoreceptors, increasing dopamine release and producing an antidepressant effect, while at higher doses, it blocks postsynaptic receptors, leading to antipsychotic effects.[12][13][14]

N-substituted Benzamides as Anti-inflammatory Agents

Certain N-substituted benzamides have demonstrated potent anti-inflammatory properties.[15][16][17] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing preferential inhibition of COX-1.[16] Additionally, some benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) and the transcription factor NF-κB, both of which are key players in the inflammatory response.[15] For instance, metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) have been shown to inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner.[15]

Structure-Activity Relationship (SAR) Studies

The biological activity of N-substituted benzamides is highly dependent on the nature and position of substituents on both the benzamide ring and the N-substituent. SAR studies aim to identify the structural features that govern a compound's potency and selectivity for a particular biological target.[18]

SAR for HDAC Inhibitors

For N-substituted benzamide-based HDAC inhibitors, several key structural features have been identified:

  • Zinc-Binding Group: The benzamide moiety, particularly with a 2-amino or hydroxyl group on the N-phenyl ring, is crucial for coordinating with the zinc ion in the HDAC active site.[19]

  • Linker Region: The length and flexibility of the linker connecting the zinc-binding group to the "cap" region influence potency.[20] Shorter molecular lengths have been associated with stronger HDAC inhibition.[20]

  • Cap Group: The terminal aromatic or aliphatic group (the "cap") interacts with the surface of the enzyme and can significantly impact isoform selectivity and overall potency.[21]

A study on derivatives of Entinostat (MS-275) revealed that a 2-substituent on the phenyl ring of the R group and heteroatoms in the amide that can chelate with the zinc ion are critical for anti-proliferative activity.[3][5] Conversely, the presence of a chlorine atom or a nitro group on the same benzene ring was found to decrease anti-proliferative activity.[3][5]

SAR for Dopamine D2 Receptor Antagonists

For dopamine D2 receptor antagonists, the following SAR insights are noteworthy:

  • Aromatic Substitution: The substitution pattern on the benzamide ring is a key determinant of affinity and selectivity. For example, a 2,3-dimethoxy substitution pattern or a 5,6-dimethoxy grouping on salicylamides can lead to high potency.[22]

  • N-Substituent: The nature of the N-substituent is critical. For instance, in a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor affinity was found to be confined to the R enantiomer.[22]

SAR for Anti-mycobacterial Activity

In the context of developing anti-mycobacterial agents targeting QcrB, SAR studies of benzamides have shown that:

  • C-5 Position: Substitution at the C-5 position of the benzamide core is crucial, with smaller, electron-rich substituents being favored.[23][24] Electron-withdrawing groups at this position are less tolerated.[23]

  • Amide Substitution: A secondary amide (e.g., a methyl amide) can be more potent than the corresponding primary amide.[23]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected N-substituted benzamide derivatives against various cancer cell lines, with Entinostat (MS-275) as a reference compound.

CompoundMCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)K562 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)Reference
MS-275 >101.830.963.52[3]
Compound 13h 1.622.530.811.25[4]
Compound 13k 1.952.211.021.58[4]

Conclusion

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility and the rich possibilities for structural modification have enabled the creation of drugs with diverse mechanisms of action, targeting a wide array of diseases. Continued exploration of the chemical space around this scaffold, guided by a deep understanding of SAR and target biology, promises to yield new and improved medicines for the future.

References

An In-Depth Technical Guide to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a fluorinated aromatic amide of interest in medicinal chemistry and materials science. Due to the limited volume of publicly available research focused specifically on this molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust framework for its synthesis, characterization, and potential biological relevance. We will explore the strategic incorporation of the 3,4-difluorobenzamide core, detail reliable synthetic protocols, outline standard characterization methodologies, and discuss potential therapeutic applications based on structure-activity relationships of related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar chemical scaffolds.

Introduction: The Significance of Fluorinated Benzamides

The benzamide moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions, including anti-emetic, antipsychotic, and anti-cancer properties.[1][2][3] The strategic incorporation of fluorine atoms onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen, yet it can dramatically alter properties such as:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.[6]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.[4]

  • Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[7]

The specific compound of interest, this compound (Figure 1), combines this advantageous 3,4-difluorophenyl core with an N-(2-hydroxypropyl) side chain. This side chain introduces a chiral center and a hydroxyl group, providing a potential vector for hydrogen bonding and further functionalization. While this specific molecule is not extensively documented, its structural motifs suggest potential as an intermediate in the synthesis of more complex bioactive molecules or as a candidate for screening in various biological assays.

Figure 1: Structure of this compound Molecular Formula: C₁₀H₁₁F₂NO₂ Molecular Weight: 215.20 g/mol CAS Number: 1156264-10-6

Synthesis and Purification

The synthesis of this compound is achieved through amide bond formation between 3,4-difluorobenzoic acid (or its activated derivative) and 1-amino-2-propanol. Amide coupling is one of the most frequently performed reactions in medicinal chemistry, and several robust methods are available.[3][8] We will detail two primary, reliable protocols: one using a modern carbodiimide coupling agent and the other employing the classic Schotten-Baumann conditions.

Rationale for Reagent Selection

The choice of synthetic route depends on factors like scale, substrate sensitivity, and available reagents.

  • Carbodiimide Coupling (Method A): This is often the preferred method for laboratory-scale synthesis due to its mild reaction conditions and high efficiency. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimde (NHS) activate the carboxylic acid in situ to form a highly reactive ester intermediate, which is then readily attacked by the amine.[9][10][11] This method avoids the need to isolate a potentially harsh acyl chloride intermediate.

  • Acyl Chloride (Schotten-Baumann) Method (Method B): This is a cost-effective and classic method suitable for larger-scale synthesis.[2][12] It involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl byproduct.[12]

Diagram: General Synthetic Workflow

G cluster_0 Method A: Carbodiimide Coupling cluster_1 Method B: Acyl Chloride A1 3,4-Difluorobenzoic Acid A3 Activated O-Acylisourea Ester A1->A3 EDC, HOBt DMF or DCM, RT A2 1-Amino-2-propanol A4 Target Product A2->A4 RT, 2-12h A3->A4 RT, 2-12h B1 3,4-Difluorobenzoic Acid B3 3,4-Difluorobenzoyl Chloride B1->B3 SOCl₂ or (COCl)₂ Reflux B2 1-Amino-2-propanol B4 Target Product B2->B4 Base (e.g., TEA, NaOH) DCM, 0°C to RT B3->B4 Base (e.g., TEA, NaOH) DCM, 0°C to RT

Caption: Plausible synthetic routes to the target compound.

Detailed Experimental Protocols

Method A: Synthesis via EDC/HOBt Coupling

This protocol provides a reliable method for synthesizing the target compound under mild conditions.

Materials:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • 1-Amino-2-propanol (1.1 eq)[13]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% Aqueous Lithium Chloride (LiCl) (for DMF work-up)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluorobenzoic acid (1.0 eq), anhydrous DMF (or DCM) to a concentration of approx. 0.2 M.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature (20-25°C) for 30 minutes. Successful activation results in the formation of the HOBt active ester.

  • Amine Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of 1-amino-2-propanol (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Method B: Synthesis via Acyl Chloride Intermediate

Materials:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride

  • 1-Amino-2-propanol (1.1 eq)

  • Triethylamine (TEA) or aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation: In a fume hood, combine 3,4-difluorobenzoic acid (1.0 eq) with thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3,4-difluorobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0°C).

  • Amine Addition: In a separate flask, dissolve 1-amino-2-propanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring acyl chloride solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Method A.

Structural Characterization

Unequivocal structural confirmation and purity assessment are critical. Standard spectroscopic methods are employed for this purpose.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information for organic molecules.[14]

Table 1: Predicted NMR Spectroscopic Data

Technique Signal Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR Aromatic Protons 7.6 - 8.0 Multiplet (m) The electron-withdrawing fluorine atoms will shift these protons downfield. Complex splitting patterns will arise from H-H and H-F coupling.
Amide Proton (-NH) 6.5 - 8.5 Broad singlet (br s) or Triplet (t) Chemical shift is solvent-dependent. May show coupling to the adjacent -CH₂- proton.
Methine Proton (-CH-) 3.8 - 4.2 Multiplet (m) Adjacent to both the hydroxyl group and the methyl group.
Methylene Protons (-CH₂-) 3.2 - 3.6 Multiplet (m) Diastereotopic protons adjacent to the chiral center.
Hydroxyl Proton (-OH) 1.5 - 4.0 Broad singlet (br s) Exchangeable with D₂O. Position is highly variable.
Methyl Protons (-CH₃) 1.1 - 1.3 Doublet (d) Coupled to the adjacent methine proton.
¹³C NMR Carbonyl Carbon (C=O) 165 - 170 Singlet (s) Typical chemical shift for an amide carbonyl.[15]
Aromatic Carbons (C-F) 145 - 160 Doublet (d, large ¹JCF) Large one-bond C-F coupling constant is characteristic.
Aromatic Carbons (C-H, C-C) 115 - 140 Various Splitting will be observed due to C-F coupling.
Methine Carbon (-CH-) 65 - 70 Singlet (s) Carbon bearing the hydroxyl group.
Methylene Carbon (-CH₂-) 45 - 55 Singlet (s) Carbon attached to the amide nitrogen.
Methyl Carbon (-CH₃) 18 - 25 Singlet (s)

(Note: Predicted shifts are based on typical values for similar functional groups and may vary based on solvent and other experimental conditions.)[14][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹.

  • O-H Stretch: A broad peak, typically between 3200-3600 cm⁻¹, often overlapping with the N-H stretch.

  • C=O Stretch (Amide I band): A strong, sharp peak between 1630-1680 cm⁻¹.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₀H₁₁F₂NO₂), the expected monoisotopic mass is 215.0758. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structure allows for informed hypotheses regarding its potential applications in drug discovery.

Role as an Enzyme Inhibitor or Receptor Modulator

The benzamide scaffold is a "privileged structure" known to interact with a wide range of biological targets. The combination of the aromatic ring, a hydrogen bond-donating N-H group, and a hydrogen bond-accepting carbonyl oxygen allows for multiple points of interaction within a protein binding site. Related benzamide derivatives have shown activity as:

  • Antimicrobial Agents: Various N-substituted benzamides have demonstrated antibacterial and antifungal properties.[1]

  • Anti-inflammatory Agents: The difluorophenyl moiety is present in the anti-inflammatory drug Diflunisal, suggesting this core can be favorable for anti-inflammatory activity.[7][17]

  • Protozoal Parasite Inhibitors: N-benzoyl-2-hydroxybenzamides have been identified as having activity against P. falciparum (malaria) and Leishmania.[18]

The 2-hydroxypropyl side chain could further enhance binding by forming a key hydrogen bond with a target protein, a strategy often employed in rational drug design.

Diagram: The Benzamide Pharmacophore

Caption: Key pharmacophoric features for target interaction.

Application as a Chemical Building Block

Given the lack of extensive literature, a primary application of this compound is likely as a versatile chemical intermediate. The secondary alcohol provides a handle for further chemical modification, such as esterification, etherification, or oxidation, allowing for the rapid generation of a library of more complex derivatives for high-throughput screening in drug discovery programs.

Conclusion

This compound is a structurally intriguing molecule that marries the metabolically robust and electronically distinct 3,4-difluorobenzamide core with a functionalized chiral side chain. While direct biological data remains scarce, this guide provides a comprehensive, scientifically-grounded framework for its synthesis and characterization based on established chemical principles. The detailed protocols for amide bond formation offer reliable pathways for its preparation, and the outlined spectroscopic data provide a clear benchmark for its identification and quality control. Based on the well-documented roles of its constituent moieties in medicinal chemistry, this compound represents a promising building block for the development of novel therapeutics, particularly in the areas of infectious disease and inflammation. Further investigation into its biological activities is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a valuable intermediate in pharmaceutical research. The protocol details a robust and efficient amide coupling reaction between 3,4-difluorobenzoic acid and 1-amino-2-propanol, facilitated by N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and methods for purification and characterization.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of biologically active molecules, including peptides and pharmaceuticals.[1] The target molecule, this compound, incorporates a difluorinated benzene ring, a common motif in drug design known to enhance metabolic stability and binding affinity. This guide presents a reliable method for its synthesis via a DCC-mediated coupling reaction, a widely employed strategy for creating amide linkages from carboxylic acids and amines under mild conditions.[2][3]

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient as it tends to result in an acid-base reaction, forming a highly unreactive carboxylate salt.[3] Coupling agents like DCC circumvent this issue by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2]

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a DCC-mediated coupling mechanism. The key steps are outlined below:

  • Activation of the Carboxylic Acid: N,N'-Dicyclohexylcarbodiimide (DCC) reacts with 3,4-difluorobenzoic acid to form a highly reactive O-acylisourea intermediate. This activation step is crucial as it converts the hydroxyl group of the carboxylic acid into a good leaving group.[2][3][4]

  • Role of DMAP (Optional but Recommended): 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate then readily reacts with the amine.[5][6]

  • Nucleophilic Attack by the Amine: The primary amine of 1-amino-2-propanol acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate (or the N-acylpyridinium salt).

  • Formation of the Amide Bond and Byproduct: This attack leads to the formation of the desired amide bond in this compound and the generation of the byproduct, N,N'-dicyclohexylurea (DCU).[6][7] DCU is largely insoluble in many organic solvents and can be mostly removed by filtration.[8][9]

The overall workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Dissolve 3,4-difluorobenzoic acid, 1-amino-2-propanol, and DMAP in anhydrous DCM Cooling Cool reaction mixture to 0 °C Reagents->Cooling Add_DCC Add DCC solution dropwise Cooling->Add_DCC Stir Stir at 0 °C, then warm to room temperature (12-24 hours) Add_DCC->Stir Filter Filter to remove precipitated DCU Stir->Filter Wash Wash filtrate with dilute HCl, NaHCO3, and brine Filter->Wash Dry Dry organic layer (Na2SO4) and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize product by TLC, NMR, and MS Purify->Characterize

Figure 1: Experimental workflow for the synthesis of this compound.

Physicochemical and Safety Data

A summary of the properties and safety information for the key chemicals used in this protocol is provided in the table below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Compound Formula MW ( g/mol ) Properties Safety Information
3,4-Difluorobenzoic acidC₇H₄F₂O₂158.10White crystalline powder, M.P.: 120-122 °C[10][11]Causes skin and serious eye irritation. Harmful if swallowed.[6][10]
1-Amino-2-propanolC₃H₉NO75.11Colorless liquid, B.P.: 160 °C, Hygroscopic[7]Corrosive. Causes severe skin burns and eye damage.[4][12][13]
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33White crystalline solid, M.P.: 34-35 °CToxic in contact with skin and if swallowed. Causes serious eye damage. May cause an allergic skin reaction.[2][5][8][14][15]
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17White crystalline solid, M.P.: 110-113 °CToxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[3][9][16][17][18]
This compoundC₁₀H₁₁F₂NO₂215.20Properties not extensively documented.Safety data not available. Handle with care as a potentially hazardous chemical.
Dichloromethane (DCM)CH₂Cl₂84.93Colorless volatile liquid, B.P.: 39.6 °CSuspected of causing cancer. Causes skin and eye irritation.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
  • 3,4-Difluorobenzoic acid (1.0 eq)

  • 1-Amino-2-propanol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for TLC and column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzoic acid (1.0 eq), 1-amino-2-propanol (1.1 eq), and DMAP (0.1 eq).

    • Dissolve the solids in anhydrous DCM (a typical concentration is 0.1–0.5 M).

    • Cool the stirred solution to 0 °C using an ice bath.

  • Addition of DCC:

    • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 5–10 minutes. A white precipitate of DCU should begin to form.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete when the spot corresponding to 3,4-difluorobenzoic acid is no longer visible.

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath to further precipitate the DCU.

    • Filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume). The acidic wash removes unreacted amine and DMAP, while the basic wash removes any remaining carboxylic acid.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

  • Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the reaction.[19][20][21] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light (254 nm). The byproduct DCU is often not UV-active but can sometimes be visualized using staining agents like phosphomolybdic acid.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product.[1][23][24][25] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorobenzoyl moiety, the methine and methylene protons of the hydroxypropyl group, and the amide N-H proton.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[26][27] Electrospray ionization (ESI) is a suitable technique for this analysis.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete activation of the carboxylic acid.Ensure DCC is of good quality and the reaction is performed under anhydrous conditions.
Degradation of reagents.Use fresh reagents and anhydrous solvents.
Presence of DCU in the final product Insufficient filtration or co-elution during chromatography.Ensure thorough filtration of the reaction mixture. Optimize the mobile phase for column chromatography to improve separation.
Multiple spots on TLC after reaction Incomplete reaction or formation of side products.Allow the reaction to run for a longer duration. Optimize reaction conditions (e.g., temperature).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of DCC as a coupling agent offers a mild and effective way to form the amide bond. Careful adherence to the experimental procedure, particularly the work-up and purification steps, is crucial for obtaining a high-purity product. This guide serves as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

Application Note & Protocol: Chemoselective Amide Coupling of 3,4-Difluorobenzoyl Chloride with 1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Amides

The amide bond is a cornerstone of modern pharmaceutical science, forming the backbone of peptides and appearing in a vast array of blockbuster drugs.[1] The synthesis of N-(2-hydroxypropyl)-3,4-difluorobenzamide, through the coupling of 3,4-difluorobenzoyl chloride and 1-amino-2-propanol, represents a strategically important transformation. The difluorobenzoyl moiety is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide provides a comprehensive technical overview, a detailed experimental protocol, and field-proven insights into this specific amide coupling reaction, designed for researchers in chemical synthesis and drug development.

Scientific Principles: Mechanism and Chemoselectivity

The formation of N-(2-hydroxypropyl)-3,4-difluorobenzamide is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[2][3][4] Understanding the underlying principles is critical for optimizing the reaction and ensuring the desired outcome.

The Reaction Mechanism

The reaction proceeds through a well-established addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 1-amino-2-propanol attacking the highly electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride. Acyl chlorides are particularly reactive due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms.[5]

  • Formation of the Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[7][8]

  • Collapse and Elimination: The unstable intermediate rapidly collapses. The C=O double bond is reformed, and the chloride ion is expelled as it is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This final step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 1-Amino-2-propanol (Nucleophile) S1 Step 1: Nucleophilic Attack (Amine attacks Carbonyl Carbon) R1->S1 Lone Pair on Nitrogen R2 3,4-Difluorobenzoyl Chloride (Electrophile) R2->S1 S2 Step 2: Tetrahedral Intermediate (Unstable Adduct Forms) S1->S2 S3 Step 3: Elimination (Chloride Leaving Group Departs) S2->S3 Intermediate Collapses S4 Step 4: Deprotonation (Base neutralizes HCl & Product) S3->S4 Protonated Amide P1 N-(2-hydroxypropyl)-3,4-difluorobenzamide S4->P1 P2 Base-HCl Salt S4->P2

The Critical Question of Chemoselectivity

1-Amino-2-propanol possesses two nucleophilic sites: the primary amine (-NH₂) and the secondary alcohol (-OH). A key challenge in this synthesis is to achieve selective N-acylation over O-acylation.

  • Inherent Nucleophilicity: Amines are generally more nucleophilic than alcohols.[4] This intrinsic reactivity difference provides the primary basis for selectivity. Under neutral or mildly basic conditions, the amine will react preferentially with the highly reactive acyl chloride.

  • Role of the Base: The choice and stoichiometry of the base are paramount. A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is ideal. It is basic enough to scavenge the generated HCl but not strong enough to significantly deprotonate the alcohol to form a more reactive alkoxide nucleophile.[11] The use of strong bases like sodium hydroxide can increase the risk of O-acylation.

  • Controlling O-Acylation: While N-acylation is favored, forcing conditions (e.g., high temperatures, excess acyl chloride, or using a strong base) can lead to the formation of the O-acylated or the O,N-diacylated byproduct. Careful control of reaction temperature (starting at 0 °C) and stoichiometry mitigates this risk.[12]

Detailed Experimental Protocol

This protocol is designed to provide a reproducible and high-yielding synthesis of N-(2-hydroxypropyl)-3,4-difluorobenzamide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-Amino-2-propanolC₃H₉NO75.110.75 g10.01.0
3,4-Difluorobenzoyl chlorideC₇H₃ClF₂O176.551.85 g10.51.05
Triethylamine (Et₃N)C₆H₁₅N101.191.52 mL11.01.1
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL--
Deionized WaterH₂O18.02---
Saturated NaCl (Brine)NaCl(aq)----
Anhydrous MgSO₄MgSO₄120.37---
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column, flasks)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1-amino-2-propanol (0.75 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (1.52 mL, 11.0 mmol) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exotherm of the reaction.

  • Acyl Chloride Addition: In a separate dry vial, dissolve 3,4-difluorobenzoyl chloride (1.85 g, 10.5 mmol) in anhydrous DCM (20 mL). Slowly add this solution dropwise via syringe to the cooled amine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the limiting reagent (1-amino-2-propanol).

  • Work-up - Quenching: Quench the reaction by slowly adding 20 mL of deionized water to the flask. Transfer the mixture to a separatory funnel.

  • Work-up - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove residual triethylamine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acyl chloride (as the carboxylate), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid or viscous oil, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(2-hydroxypropyl)-3,4-difluorobenzamide.

G start Start: Dry Flask under N₂ add_amine 1. Add 1-Amino-2-propanol and DCM start->add_amine add_base 2. Add Triethylamine add_amine->add_base cool 3. Cool to 0 °C add_base->cool add_acyl 4. Add Acyl Chloride Solution Dropwise cool->add_acyl prep_acyl Prepare Solution: 3,4-Difluorobenzoyl Chloride in DCM prep_acyl->add_acyl react 5. Stir at Room Temp (Monitor by TLC) add_acyl->react quench 6. Quench with Water react->quench extract 7. Liquid-Liquid Extraction & Washes quench->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Purify (Chromatography or Recrystallization) dry->purify end_node Final Product: N-(2-hydroxypropyl)-3,4-difluorobenzamide purify->end_node

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride due to moisture. 2. Amine was protonated before reaction. 3. Incomplete reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Ensure the base is added before the acyl chloride. 3. Increase reaction time or allow to stir overnight. Gentle heating (to ~40 °C) can be attempted, but monitor for side products.
Significant Side Product Formation 1. O-acylation due to aggressive conditions. 2. Formation of symmetric anhydride from acyl chloride.1. Maintain low temperature during addition. Avoid using excess acyl chloride. Use a non-nucleophilic base like Et₃N or DIPEA instead of NaOH. 2. This is rare but can be minimized by slow addition and maintaining a dilute concentration. The desired N-acylated product can typically be separated from byproducts via silica gel chromatography.
Difficult Purification 1. Product is very polar. 2. Residual triethylamine hydrochloride salt.1. If the product streaks on TLC, try a more polar solvent system for chromatography (e.g., DCM/Methanol). 2. Ensure the aqueous work-up steps, particularly the acid wash, are performed thoroughly to remove the salt before concentration.

Conclusion

The amide coupling of 3,4-difluorobenzoyl chloride with 1-amino-2-propanol is a robust and reliable transformation when key parameters are carefully controlled. By understanding the reaction mechanism, appreciating the importance of chemoselectivity, and adhering to a meticulous experimental protocol, researchers can confidently synthesize N-(2-hydroxypropyl)-3,4-difluorobenzamide. This guide serves as a foundational document to enable the successful application of this chemistry in drug discovery and development pipelines.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Within this context, N-substituted benzamides represent a privileged scaffold found in a multitude of clinically approved drugs. This application note provides a comprehensive, field-proven protocol for the synthesis of a specific fluorinated benzamide, 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a valuable building block for the development of novel therapeutics.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Strategic Approach to Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Therefore, the carboxylate group of 3,4-difluorobenzoic acid must first be activated to facilitate the nucleophilic attack by the amine, 1-amino-2-propanol. Several strategies exist for this activation, including conversion to a highly reactive acyl chloride or the use of coupling reagents.

For this synthesis, we will employ a widely trusted and versatile method utilizing the coupling reagent system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt). This combination offers high yields, mild reaction conditions, and minimizes the risk of racemization if chiral centers are present. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is subsequently displaced by the amine to yield the desired amide.

Experimental Workflow

The synthesis of this compound is a two-stage process involving the activation of the carboxylic acid followed by the amidation reaction. The subsequent purification is crucial to obtaining the final product with high purity.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Reactant Dissolution (3,4-Difluorobenzoic Acid, 1-Amino-2-propanol, HOBt in DMF) B 2. Activation (Addition of EDC at 0°C) A->B Cooling C 3. Amidation (Stirring at Room Temperature) B->C Warming D 4. Quenching & Extraction (Water, Ethyl Acetate) C->D Reaction Completion E 5. Aqueous Washes (Dilute HCl, Saturated NaHCO3, Brine) D->E F 6. Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Final Product (this compound) G->H

Figure 1: A comprehensive workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
3,4-Difluorobenzoic acidC₇H₄F₂O₂158.10≥98%Sigma-Aldrich
1-Amino-2-propanolC₃H₉NO75.11≥99%Alfa Aesar
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃155.24≥98%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13≥97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS gradeFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFisher Scientific
HexanesN/AN/AACS gradeFisher Scientific
Hydrochloric acid (HCl)HCl36.461 M aqueous solutionVWR
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solutionVWR
Brine (Saturated NaCl)NaCl58.44Saturated aqueous solutionVWR
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04GranularVWR
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

1. Reaction Setup:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzoic acid (1.0 eq, e.g., 1.58 g, 10.0 mmol), 1-amino-2-propanol (1.05 eq, 0.79 g, 10.5 mmol), and 1-hydroxybenzotriazole (HOBt) (1.2 eq, 1.62 g, 12.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (approximately 20 mL) to dissolve the solids. Stir the mixture at room temperature until a clear solution is obtained.

2. Activation and Amidation:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 1.86 g, 12.0 mmol) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-18 hours.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC). Use a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

4. Work-up and Extraction:

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts.

5. Aqueous Washes:

  • Wash the combined organic layer sequentially with:

    • 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted 1-amino-2-propanol and residual EDC.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted 3,4-difluorobenzoic acid and HOBt.

    • Brine (1 x 50 mL) to remove residual water.

6. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification:

  • The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Attempt recrystallization from a suitable solvent system such as ethyl acetate/hexanes or isopropanol.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

8. Product Characterization:

  • The purified product, this compound, should be a white to off-white solid.

  • Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling:

    • 3,4-Difluorobenzoic acid: May cause skin and eye irritation.[1]

    • 1-Amino-2-propanol: Corrosive and may cause burns. Handle with care.

    • EDC and HOBt: Can be sensitizers. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Characterization

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₁F₂NO₂

  • Molecular Weight: 215.20 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~7.6-7.8 (m, 2H, Ar-H)

    • ~7.2-7.4 (m, 1H, Ar-H)

    • ~6.5-6.8 (br s, 1H, NH)

    • ~4.0-4.2 (m, 1H, CH-OH)

    • ~3.4-3.6 (m, 2H, CH₂-NH)

    • ~2.5-2.8 (br s, 1H, OH)

    • ~1.2-1.3 (d, 3H, CH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • ~166 (C=O)

    • ~150-155 (d, C-F)

    • ~125-130 (Ar-C)

    • ~115-120 (d, C-F)

    • ~68 (CH-OH)

    • ~50 (CH₂-NH)

    • ~20 (CH₃)

  • IR (KBr, cm⁻¹):

    • ~3300-3400 (O-H and N-H stretching)

    • ~1640-1660 (C=O stretching, Amide I)

    • ~1540-1560 (N-H bending, Amide II)

    • ~1200-1300 (C-F stretching)

  • Mass Spectrometry (ESI+):

    • m/z = 216.08 [M+H]⁺

    • m/z = 238.06 [M+Na]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationIncomplete activation of the carboxylic acidEnsure EDC and HOBt are of good quality and used in the correct stoichiometry. Check for the presence of moisture in the reaction.
Low reactivity of the amineThe reaction may require gentle heating (e.g., 40-50 °C) or a longer reaction time.
Presence of starting materials in the final productIncomplete reactionExtend the reaction time or consider a slight excess of the activating agent and amine.
Inefficient work-upEnsure thorough aqueous washes to remove unreacted starting materials.
Difficulty in purificationCo-elution of impurities during chromatographyOptimize the solvent system for column chromatography.
Product is an oil and does not crystallizeTry different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. By employing the EDC/HOBt coupling system, researchers can achieve high yields of the desired product under mild conditions. The detailed step-by-step procedure, coupled with safety information and troubleshooting guidelines, will enable scientists in the field of drug discovery and development to efficiently synthesize this valuable fluorinated building block for their research endeavors.

References

Application Notes and Protocols for the Purification of N-Substituted Benzamides by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted benzamides are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The biological activity and material properties of these compounds are intrinsically linked to their purity. Synthetic routes to N-substituted benzamides can often yield a crude product contaminated with unreacted starting materials, by-products, and colorimetric impurities.[1][2] Therefore, a robust and efficient purification strategy is paramount. Recrystallization stands as a powerful, scalable, and cost-effective technique for the purification of solid organic compounds, including N-substituted benzamides.[3][4]

This comprehensive guide provides a detailed exploration of the principles and techniques for the successful recrystallization of N-substituted benzamides. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of their target compounds.

The Science of Recrystallization: A Deeper Dive

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.[4]

The process involves dissolving the crude N-substituted benzamide in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the N-substituted benzamide decreases, leading to the formation of a crystalline lattice. The soluble impurities remain in the solvent, known as the mother liquor, and are subsequently separated by filtration.[6]

Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical parameter for a successful recrystallization.[4][7] The principle of "like dissolves like" is a foundational guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[8] N-substituted benzamides possess a polar amide group capable of hydrogen bonding and a less polar substituted benzene ring.[8] This dual nature dictates their solubility in a range of organic solvents.

Key considerations for solvent selection:

  • Polarity Matching: The polarity of the solvent should be matched to the polarity of the N-substituted benzamide. For many benzamides, polar solvents like ethanol, acetone, and acetonitrile are effective.[3]

  • Temperature Coefficient of Solubility: The solvent should exhibit a large positive temperature coefficient for the solubility of the target compound. This means the compound should be significantly more soluble in the hot solvent than in the cold solvent.[5]

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to allow for a sufficient temperature differential for recrystallization.

  • Inertness: The solvent must not react with the N-substituted benzamide.

  • Impurity Solubility: Impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.

SolventPolarityBoiling Point (°C)Suitability for N-substituted Benzamides
WaterHigh100Suitable for highly polar benzamides. Can be used as an anti-solvent in combination with a more soluble solvent like ethanol.[9][10]
EthanolHigh78A versatile and commonly used solvent for a wide range of benzamides due to its ability to dissolve many organic compounds upon heating.[3][4]
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetoneMedium56A good solvent for many moderately polar benzamides.[3] Its low boiling point makes it easy to remove.
AcetonitrileMedium82Often gives very good results for the recrystallization of amides.[3]
Ethyl AcetateMedium77A common solvent, often used in combination with a non-polar solvent like hexanes to create a suitable solvent system for moderately polar benzamides.[11][12]
DichloromethaneMedium40Can be used, sometimes in combination with other solvents, but its high volatility can be a challenge.[13]
Hexanes/HeptaneLow69/98Generally used as an anti-solvent or in a solvent pair with a more polar solvent for less polar benzamides.[11][13]

Solvent Pairs: For instances where a single solvent does not provide the ideal solubility characteristics, a solvent pair can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs for N-substituted benzamides include ethanol/water and ethyl acetate/hexanes.[10][11]

Experimental Workflow for Recrystallization

The following diagram illustrates the key steps in the recrystallization of N-substituted benzamides.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_analysis Analysis A Crude N-substituted benzamide B Select Solvent(s) A->B Solubility Testing C Dissolve in minimum hot solvent B->C D Add activated charcoal (optional for colored impurities) C->D F Slow Cooling to Room Temperature C->F If no insoluble impurities E Hot Filtration (if charcoal or insoluble impurities are present) D->E E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with ice-cold solvent H->I J Drying I->J K Pure Crystals J->K L Purity & Yield Determination K->L

Caption: A generalized workflow for the purification of N-substituted benzamides via recrystallization.

Detailed Protocol for the Recrystallization of N-Substituted Benzamides

This protocol provides a general methodology. The specific solvent and volumes will need to be optimized for each N-substituted benzamide.

Materials:

  • Crude N-substituted benzamide

  • Selected recrystallization solvent(s)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:

  • Solvent Selection: Based on the principles outlined above and preliminary solubility tests, select an appropriate solvent or solvent pair. For initial testing, use a small amount of the crude product (10-20 mg) and a few drops of the solvent.[11]

  • Dissolution:

    • Place the crude N-substituted benzamide in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[6][14]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.[9][11] Use charcoal sparingly as it can adsorb the desired product.[11]

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if necessary):

    • This step is required if activated charcoal was used or if there are insoluble impurities present in the hot solution.[9][15]

    • Preheat a second Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate.

    • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the preheated flask. Preheating the apparatus prevents premature crystallization of the product in the funnel.[7]

    • Carefully and quickly pour the hot solution through the fluted filter paper.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.[4]

    • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[7]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.[6][11] Using ice-cold solvent minimizes the loss of the purified product.[6]

    • Continue to draw air through the crystals for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point.[7]

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indicator of high purity.[7] Impurities tend to depress and broaden the melting point range.

    • Calculate the percent recovery.

    • For rigorous purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[16]
Oiling out (formation of an oil instead of crystals)- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is precipitating too quickly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]- Change to a lower-boiling solvent.- Consider purification by column chromatography first if the crude product is highly impure.[11]
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Washing crystals with warm solvent.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.[6]- Ensure the filtration apparatus is adequately preheated for hot filtration.[4]- Always wash crystals with ice-cold solvent.[11]- Cool the solution in an ice bath for a sufficient time.
Crystallization is too rapid - The solution is too concentrated.- Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[16]- Allow the solution to cool more slowly by insulating the flask.[16]

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of N-substituted benzamides. A systematic approach to solvent selection, coupled with a thorough understanding of the principles of crystallization, will enable researchers to consistently obtain high-purity materials. This guide provides a comprehensive framework for developing and troubleshooting recrystallization protocols, ultimately contributing to the synthesis of high-quality N-substituted benzamides for a wide range of scientific applications.

References

Application Note & Protocols: A Framework for Evaluating 3,4-Difluoro-N-(2-hydroxypropyl)benzamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of enzymes. This document presents a detailed framework for the systematic evaluation of a novel benzamide derivative, 3,4-Difluoro-N-(2-hydroxypropyl)benzamide , as a potential enzyme inhibitor. As specific biological activity for this compound is not yet established in public literature, this guide provides a comprehensive, step-by-step methodology for its initial characterization. We outline protocols for preliminary screening, determination of inhibitor potency (IC₅₀), and elucidation of the kinetic mechanism of action (MoA). This application note is designed to be a self-validating system, guiding researchers through experimental design, data analysis, and interpretation, thereby establishing a robust foundation for further drug development efforts.

Introduction: The Rationale for Investigation

Enzyme inhibitors are cornerstones of modern therapeutics, regulating metabolic activities and blocking biochemical reactions central to disease progression.[1] The benzamide functional group is a common feature in many successful enzyme inhibitors due to its ability to form key hydrogen bonds and other molecular interactions within enzyme active sites.[2] Compounds like this compound, which combine the benzamide core with fluorine substituents known to enhance metabolic stability and binding affinity, represent promising candidates for inhibitor screening campaigns.

This guide provides the experimental logic and detailed protocols to answer fundamental questions about a novel compound:

  • Does it inhibit the activity of a target enzyme?

  • How potent is the inhibition?

  • What is the molecular mechanism of this inhibition?

By following this structured approach, researchers can efficiently characterize novel small molecules and generate the high-quality data necessary for lead optimization programs.[3]

Physicochemical Properties of the Test Compound

A thorough understanding of the test compound's properties is crucial for accurate assay design, particularly for preparing stock solutions and understanding potential liabilities like poor solubility.

Table 1: Physicochemical Profile of this compound

PropertyValueSource / Method
CAS Number 1156264-10-6Chemical Abstracts Service
Molecular Formula C₁₀H₁₁F₂NO₂PubChem
Molecular Weight 215.20 g/mol PubChem
Appearance White to off-white solid (predicted)General for Benzamides[4][5]
Solubility Predicted to be soluble in DMSO, Methanol; sparingly soluble in water.Based on related structures[5]
Predicted LogP ~1.5 - 2.0Computational Prediction

Scientist's Note (Trustworthiness): Always verify the purity and identity of the test compound via analytical methods such as NMR, LC-MS, and HPLC before initiating biological assays. Impurities can lead to misleading results. The compound should be dissolved in a suitable solvent, typically 100% DMSO, to create a high-concentration stock (e.g., 10-50 mM) from which serial dilutions are made.

Overall Experimental Workflow

A systematic characterization of a potential enzyme inhibitor follows a multi-stage process. The workflow begins with broad screening to determine potency and progresses to detailed kinetic studies to understand the mechanism. This logical progression ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Binding Validation (Optional) A Prepare Compound Stock (this compound in DMSO) B Perform Single-Dose Screening (Optional, for HTS) A->B Initial Screen C IC50 Determination Assay (Dose-Response Curve) A->C Direct to IC50 B->C Confirm Hits D Data Analysis: Calculate IC50 Value C->D E Enzyme Kinetic Assays (Vary [Substrate] and [Inhibitor]) D->E Proceed with Potent Hits F Generate Michaelis-Menten & Lineweaver-Burk Plots E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Calculate Ki (Inhibition Constant) G->H I Orthogonal Biophysical Assay (e.g., SPR, ITC) H->I Confirm Direct Binding J Determine KD (Dissociation Constant) I->J G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition a1 a2 a1->a2 + Inhibitor b1 b2 b1->b2 No Inhibitor c1 c2 c1->c2 No Inhibitor d1 d2 d1->d2 + Inhibitor e1 e2 e1->e2 No Inhibitor f1 f2 f1->f2 + Inhibitor

References

Screening 3,4-Difluoro-N-(2-hydroxypropyl)benzamide against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Strategic Approach to Profiling 3,4-Difluoro-N-(2-hydroxypropyl)benzamide: From Broad Kinase Panel Screening to Selective Inhibition Analysis

Abstract

The diverse family of protein kinases, comprising over 500 members in the human kinome, represents a significant class of drug targets, particularly in oncology and inflammatory diseases.[1] The development of selective kinase inhibitors is a formidable challenge due to the highly conserved ATP-binding site across the kinome.[2] This application note presents a comprehensive, field-proven strategy for characterizing the kinase selectivity profile of the novel compound, this compound. We outline a multi-tiered screening cascade, commencing with a broad panel to identify initial kinase targets, followed by focused IC50 determination to quantify potency. This guide provides detailed, step-by-step protocols for a luminescence-based kinase activity assay, data analysis, and interpretation, designed for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific rigor and generate reproducible, high-quality data to facilitate informed decision-making in early-stage drug discovery.

Introduction: The Rationale for Kinase Profiling

Protein kinases are pivotal regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. However, the structural similarity among kinases necessitates a thorough evaluation of an inhibitor's selectivity to minimize off-target effects and potential toxicity.[3] Kinase profiling at an early stage is crucial for understanding a compound's mechanism of action and guiding lead optimization efforts.[4]

While the specific kinase targets of this compound are not yet elucidated, the benzamide scaffold is present in a number of approved and investigational kinase inhibitors, such as the p38 MAP kinase inhibitor TAK-715.[5] This suggests the potential for this compound to interact with members of the kinome. This application note will therefore use this compound as a representative test compound to illustrate a robust kinase screening workflow.

The Kinase Screening Cascade: A Phased Approach

A tiered approach to kinase screening is both cost-effective and scientifically sound. It allows for the rapid identification of potential targets from a large pool of kinases, followed by more detailed characterization of the most promising interactions.

G A Compound Synthesis & QC (this compound) B Primary Screen: Broad Kinase Panel (e.g., 96 kinases) Single High Concentration (e.g., 10 µM) A->B Submit for Screening C Hit Identification: (Kinases with >70% Inhibition) B->C Data Analysis (% Inhibition) D Secondary Screen: Dose-Response (10-point curve) IC50 Determination C->D Prioritize Hits E Selectivity Analysis: Comparison of IC50 values across hits Selectivity Index Calculation D->E Data Analysis F Mechanism of Action Studies: (e.g., ATP Competition Assays) E->F Further Characterization

Figure 1: Kinase Screening Cascade. A logical workflow for identifying and characterizing kinase inhibitors.

Assay Principle and Technology Selection

Several technologies are available for in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[6] Radiometric assays, often considered the "gold standard" for their direct measurement of phosphorylation, involve the use of radioisotopes like ³²P or ³³P.[7][8] However, concerns over safety and waste disposal have led to the widespread adoption of non-radiometric alternatives.[9]

For this protocol, we have selected a luminescence-based ADP detection platform, such as the ADP-Glo™ Kinase Assay. This technology offers a universal method applicable to virtually any kinase, as it measures the production of ADP, a common product of all kinase reactions.[9] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[9] This method is highly sensitive, amenable to high-throughput screening, and demonstrates low false-positive rates.[9]

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound (CAS: 1156264-10-6)[10]

  • Kinase Panel: A representative panel of purified, active kinases (e.g., from Eurofins Discovery[11] or Reaction Biology[6]). For the primary screen, a diverse panel covering major branches of the kinome is recommended.

  • Substrates: Appropriate substrates for each kinase in the panel.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • Buffers: Kinase-specific reaction buffers.

  • ATP: High-purity ATP solution.

  • Plates: 384-well, white, flat-bottom plates.

  • Instrumentation: A multi-mode plate reader capable of luminescence detection.

Protocol for Primary Screening (Single Concentration)

This protocol is designed to identify initial "hits" by screening the test compound at a single, high concentration against a broad kinase panel.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a working solution by diluting the stock solution in the appropriate kinase reaction buffer to achieve a final assay concentration of 10 µM. Note: The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

  • Assay Plate Setup:

    • Add 2.5 µL of the test compound working solution to the designated wells of a 384-well plate.

    • For control wells, add 2.5 µL of buffer with the same percentage of DMSO (vehicle control).

    • For a positive control (100% inhibition), a known broad-spectrum kinase inhibitor like staurosporine can be used.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes. Note: Incubation times and temperatures may need to be optimized for specific kinases.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin mix for light generation.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Protocol for IC50 Determination

For kinases that show significant inhibition (e.g., >70%) in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).[12]

  • Compound Dilution Series:

    • Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.

    • Dilute each concentration from the series into the kinase reaction buffer.

  • Assay Procedure:

    • Follow the same procedure as the primary screen (section 4.2), but instead of a single concentration, add 2.5 µL of each concentration from the dilution series to the appropriate wells.

Data Analysis and Interpretation

G A Raw Luminescence Data B Calculate Percent Inhibition: %Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) A->B C Plot Dose-Response Curve: % Inhibition vs. log[Inhibitor] B->C D Non-linear Regression (Sigmoidal Fit) C->D E Determine IC50 Value D->E

Figure 2: Data Analysis Workflow. Steps for calculating percent inhibition and determining the IC50 value.

Calculation of Percent Inhibition

The percent inhibition for each concentration is calculated using the following formula[13]:

% Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))

Where:

  • Signalcompound is the luminescence from wells with the test compound.

  • Signalvehicle is the luminescence from wells with DMSO only (0% inhibition).

  • Signalbackground is the luminescence from wells with no kinase (100% inhibition).

IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[12]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., in GraphPad Prism or similar software).[13]

  • The IC50 is determined from the fitted curve.

Interpreting the Data

The results from the kinase screen will provide a selectivity profile for this compound.

Table 1: Hypothetical Primary Screening Results

Kinase Target % Inhibition at 10 µM
Kinase A 95%
Kinase B 88%
Kinase C 25%
Kinase D 92%

| ... | ... |

Table 2: Hypothetical IC50 Values for Hits

Kinase Target IC50 (nM)
Kinase A 50
Kinase B 350

| Kinase D | 8000 |

A lower IC50 value indicates greater potency.[14] In this hypothetical example, this compound is most potent against Kinase A. The selectivity can be further quantified by calculating a selectivity index, which is the ratio of IC50 values for off-target kinases to the primary target.[3]

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of the kinase inhibitor profile of this compound. By employing a tiered screening approach and a sensitive, luminescence-based assay, researchers can efficiently identify and quantify the compound's activity against a broad range of kinases. The data generated from these protocols are essential for understanding the compound's selectivity, guiding structure-activity relationship (SAR) studies, and making informed decisions for further preclinical development.[3] Subsequent studies should focus on confirming the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive) and validating the in vitro findings in cell-based assays to assess target engagement in a more physiologically relevant context.[15]

References

Application and Protocol Guide for In Vitro Cellular Assays Using 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Characterizing a Novel Benzamide Derivative

3,4-Difluoro-N-(2-hydroxypropyl)benzamide, hereafter referred to as DFHPB, is a novel synthetic benzamide derivative. While the biological activities of this specific molecule are still under investigation, the benzamide scaffold is a privileged structure in medicinal chemistry, with analogues exhibiting a wide range of activities, including inhibition of poly(ADP-ribose)polymerase (PARP) and inosine monophosphate dehydrogenase (IMPDH), which are crucial targets in oncology. This has led to the hypothesis that DFHPB may possess anti-proliferative and pro-apoptotic properties in cancer cells.

This guide provides a comprehensive framework for researchers to systematically evaluate the in vitro efficacy of DFHPB. As a Senior Application Scientist, the following protocols have been designed not merely as a sequence of steps, but as a self-validating workflow. The causality behind critical steps is explained to empower the researcher to adapt and troubleshoot effectively. We will proceed from foundational compound characterization to broad cytotoxicity screening, and finally to specific mechanistic assays to elucidate the mode of action.

II. Foundational Steps: Compound Management and Preliminary Assessments

Before initiating cell-based assays, it is critical to understand the physicochemical properties of DFHPB to ensure reliable and reproducible results.

Solubility and Stability Testing

Inconsistent results in cell-based assays often stem from poor compound solubility or degradation in culture media.[1] A preliminary assessment is mandatory.

Expert Insight: The goal is to identify a suitable solvent and confirm that DFHPB remains stable and soluble at the tested concentrations for the duration of the longest assay. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration in the final culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol: Basic Solubility and Stability Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of DFHPB (e.g., 10-50 mM) in 100% DMSO. Visually inspect for complete dissolution. Gentle warming or sonication may be required.

  • Solubility in Media: Prepare a series of dilutions from the DMSO stock into your cell culture medium (e.g., DMEM + 10% FBS) to achieve the highest desired working concentration.

  • Incubation: Incubate this solution under standard cell culture conditions (37°C, 5% CO₂).

  • Visual Inspection: Visually inspect for any precipitation at multiple time points (e.g., 0, 2, 8, 24, and 48 hours) using a light microscope. The absence of precipitate indicates solubility at that concentration and timeframe.

  • Forced Degradation (Optional but Recommended): To assess chemical stability, subject the compound in solution to stress conditions like acid, base, and oxidation, and analyze via HPLC to understand its degradation profile.[2][3]

Determining an Effective Concentration Range

Testing a wide range of concentrations is crucial for accurately determining the potency of a new compound. A common strategy is to perform a preliminary dose-ranging experiment.[4]

Protocol: Dose-Range Finding Assay

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa or A549) in a 96-well plate at a predetermined optimal density.

  • Wide-Range Dosing: Prepare serial dilutions of DFHPB spanning a broad logarithmic range (e.g., 1 nM to 100 µM).

  • Treatment: After allowing cells to adhere overnight, treat them with the prepared concentrations of DFHPB. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Viability Assessment: After a 48- or 72-hour incubation, perform a rapid cell viability assay, such as the MTT assay, to get a preliminary indication of the concentration range where bioactivity occurs.

  • Analysis: Identify the concentration range that spans from no effect to maximal effect. This range will be used for more detailed subsequent experiments.

III. Primary Screening: Assessing Cytotoxicity and Cell Viability

The first step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive and robust method for this purpose.

Principle of the Assay: The assay quantifies ATP, which is a marker of metabolically active, viable cells.[5][6] A thermostable luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[6][7]

Workflow for Cytotoxicity Assessment

// Connections A -> C [lhead=cluster_treatment]; B -> C; C -> D [lhead=cluster_assay]; D -> E; E -> F; F -> G; G -> H [lhead=cluster_readout]; H -> I; I -> J; } caption [label="Workflow for CellTiter-Glo® Cytotoxicity Assay.", shape=plaintext, fontsize=10];

Detailed Protocol: CellTiter-Glo® Assay

This protocol is adapted from the manufacturer's instructions (Promega Corporation).[8][9]

Materials:

  • DFHPB, dissolved in DMSO

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Cancer cell line of interest in appropriate culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Orbital plate shaker

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

    • Expert Insight: The optimal seeding density ensures cells are in the logarithmic growth phase at the end of the experiment and are not over-confluent, which can affect results. This should be determined for each cell line.

  • Compound Preparation: Perform a serial dilution of DFHPB in culture medium to create a range of concentrations (e.g., 8-point, 3-fold dilutions centered around the estimated effective range).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the respective DFHPB concentrations. Also, include wells for "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and "no-cell control" (medium only, for background luminescence).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized Substrate with the Buffer as per the manufacturer's protocol to create the CellTiter-Glo® Reagent.[8]

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures optimal enzyme activity.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average luminescence value from the "no-cell control" wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each DFHPB concentration relative to the vehicle control:

    • % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the DFHPB concentration.

  • IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of DFHPB that inhibits cell viability by 50%.[10][11] A lower IC50 value indicates higher potency.[10][12]

ParameterDescription
Vehicle Control Cells treated with the solvent (e.g., 0.1% DMSO) used to dissolve DFHPB. Represents 100% viability.
Test Concentrations A range of DFHPB concentrations used to elicit a dose-dependent response.
IC50 Value The concentration of DFHPB required to reduce cell viability by 50%. A key measure of compound potency.

IV. Mechanistic Elucidation: Investigating Apoptosis Induction

A reduction in cell viability can be due to cell cycle arrest or cell death (apoptosis or necrosis). To determine if DFHPB induces apoptosis, we can measure the activity of key executioner caspases and look for biochemical hallmarks of apoptosis.

Caspase-3/7 Activity Assay

Principle of the Assay: The Caspase-Glo® 3/7 Assay measures the activity of caspases-3 and -7, key enzymes in the apoptotic cascade. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[14][15]

Protocol: Caspase-Glo® 3/7 Assay

The protocol is very similar to the CellTiter-Glo® assay, making it ideal for parallel screening.

  • Cell Seeding and Treatment: Follow steps 1-4 of the CellTiter-Glo® protocol. A shorter incubation time (e.g., 6, 12, or 24 hours) may be optimal for detecting peak caspase activity. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence. An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7.

Western Blot Analysis of PARP Cleavage

Principle of the Assay: Poly(ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, PARP is specifically cleaved by active caspases-3 and -7 into an 89 kDa and a 24 kDa fragment.[16] Detecting this 89 kDa fragment by Western blot is a definitive hallmark of caspase-mediated apoptosis.[17][18]

// Connections A -> B; B -> C; C -> D [lhead=cluster_wb]; D -> E; E -> F; F -> G; G -> H; H -> I [lhead=cluster_readout]; I -> J; J -> K; } caption [label="Workflow for Western Blot Analysis of PARP Cleavage.", shape=plaintext, fontsize=10];

Protocol: Western Blot for PARP Cleavage

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with DFHPB at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include vehicle control and a positive control (e.g., Staurosporine).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[16]

  • SDS-PAGE: Normalize protein amounts for all samples (load 20-30 µg per lane). Separate proteins on an 8-12% SDS-polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.

    • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and detect the signal using an imaging system.[16]

Expected Results: A dose-dependent decrease in the 116 kDa full-length PARP band and a corresponding increase in the 89 kDa cleaved PARP band in DFHPB-treated cells would strongly indicate apoptosis induction.

// Nodes DFHPB [label="DFHPB", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Cancer Cell", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ProCaspases [label="Pro-Caspases\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; Caspases [label="Caspases 3/7\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP [label="PARP (116 kDa)\n(DNA Repair)", fillcolor="#FFFFFF", fontcolor="#202124"]; CleavedPARP [label="Cleaved PARP (89 kDa)\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DFHPB -> Cell [label="Induces Stress\n(Hypothesized)"]; Cell -> ProCaspases; ProCaspases -> Caspases [label="Activation", color="#EA4335"]; Caspases -> PARP [label="Cleavage", color="#EA4335"]; PARP -> CleavedPARP [style=invis]; // for layout Caspases -> Apoptosis [label="Execution", color="#34A853"]; CleavedPARP -> Apoptosis [label="Hallmark of", style=dashed]; } caption [label="Hypothesized Pro-Apoptotic Pathway of DFHPB.", shape=plaintext, fontsize=10];

V. Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to the initial in vitro characterization of this compound (DFHPB). By following this workflow, researchers can reliably determine the cytotoxic potency (IC50) of DFHPB and confirm whether its mechanism of action involves the induction of apoptosis via caspase activation and PARP cleavage.

Positive results from these assays would warrant further investigation, including:

  • Annexin V/PI Staining: A flow cytometry-based assay to distinguish between early apoptotic, late apoptotic, and necrotic cells.[20][21]

  • Cell Cycle Analysis: To determine if DFHPB causes arrest at specific phases of the cell cycle.

  • Upstream Signaling: Investigating the involvement of intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

  • Selectivity: Testing the cytotoxicity of DFHPB against non-cancerous cell lines to determine its therapeutic index.

By systematically applying these validated protocols, the scientific community can efficiently elucidate the biological activity of novel compounds like DFHPB, paving the way for further pre-clinical development.

VI. References

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  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from --INVALID-LINK--

  • Jayapal, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Retrieved from --INVALID-LINK--

  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol. Technical Bulletin TB323. Retrieved from --INVALID-LINK--

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Quick Protocol #FB256. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Technical Bulletin #TB288. Retrieved from --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from --INVALID-LINK--

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Validating PARP Cleavage in Western Blot: A Comparative Guide to Using Z-VAD-FMK. Retrieved from --INVALID-LINK--

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from --INVALID-LINK--

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from --INVALID-LINK--

  • Promega Corporation. (2020). Caspase-Glo® 3/7 3D Assay Technical Manual. Technical Manual TM627. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for PARP Cleavage Western Blot Analysis of Anticancer Agent 64. Retrieved from --INVALID-LINK--

  • Visikol. (2022). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from --INVALID-LINK--

  • The Audiopedia. (2020). Apoptosis assays: western blots. YouTube. Retrieved from --INVALID-LINK--

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from --INVALID-LINK--

  • Promega Corporation. (2023). Caspase-Glo(R) 3/7 Assay Technical Bulletin. Technical Bulletin #TB323. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). How do I set a concentration range for my chemotherapy drug sensitivity assay?. Retrieved from --INVALID-LINK--

  • National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from --INVALID-LINK--

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  • MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from --INVALID-LINK--

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  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from --INVALID-LINK--

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References

Application Note: A Framework for Developing Cell-Based Assays for Novel Difluorobenzamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-difluorobenzamide scaffold is a privileged chemical structure in modern drug discovery, recognized for its role in creating potent modulators of various biological targets, including protein kinases.[1] Developing a robust pipeline of cell-based assays is critical to characterize the biological activity of these compounds, confirm their mechanism of action, and guide medicinal chemistry efforts. This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. It details an integrated cascade of assays, from initial cytotoxicity screening to direct confirmation of target engagement and downstream pathway modulation. Each protocol is presented with a focus on the scientific rationale behind key steps, ensuring the generation of reliable and translatable data.

Foundational Strategy: Assay Selection & Cell Line Choice

The success of any compound characterization campaign hinges on the initial strategic decisions. A tiered approach, or "assay cascade," is essential to efficiently screen and prioritize compounds. This cascade should logically progress from broad, high-throughput assays to more complex, low-throughput mechanistic studies.

1.1. The Assay Cascade Philosophy

Instead of running a battery of disconnected experiments, the data from one assay should inform the next. A typical cascade for a kinase inhibitor program would be:

  • Primary Screen: Assess broad cellular impact (cytotoxicity/viability).

  • Secondary Screen (On-Target): Confirm direct binding to the target protein within the cell.

  • Tertiary Screen (Functional): Measure the intended downstream biological consequence of target inhibition.

This approach ensures that resources are focused on compounds that are not only potent but also work through the intended mechanism of action.

1.2. Rationale for Cell Line Selection

Choosing the right cellular model is paramount for generating relevant data.[2] Considerations include:

  • Engineered Cell Lines: For initial mechanistic studies, using a common, easily transfectable cell line like HEK293T engineered to overexpress the target kinase is advantageous. This provides a clean system with a strong signal window, ideal for validating target engagement assays.

  • Disease-Relevant Cell Lines: To understand therapeutic potential, assays must be transitioned to cell lines where the target kinase is endogenously expressed and is a known driver of a disease phenotype (e.g., a cancer cell line with an activating mutation or dependency on the target).

  • Paired Cell Lines: Employing isogenic cell line pairs (e.g., CRISPR-Cas9 knockout of the target kinase vs. wild-type) can definitively prove that a compound's effect is on-target.

For all experiments, it is critical to use healthy, low-passage number cells and maintain consistent culture conditions to ensure reproducibility.[2][3]

Primary Assay: Assessing Compound Potency & Cytotoxicity

The first step is to determine the concentration at which the difluorobenzamide compounds affect cell health. This provides a baseline measure of potency (IC50) and helps define the concentration range for subsequent mechanistic assays.

Protocol 2.1: Cell Viability/Cytotoxicity Assay using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[4][5] Its "add-mix-measure" format is ideal for primary screening.[6]

Principle: The reagent lyses cells and provides the luciferase and substrate necessary to catalyze a reaction that produces a "glow-type" luminescent signal proportional to the amount of ATP present.[4]

Step-by-Step Methodology:

  • Cell Seeding: Optimize seeding density beforehand to ensure cells are in the logarithmic growth phase at the time of measurement.[3][5] In a 96-well, opaque-walled plate suitable for luminescence, seed cells at the optimized density in 90 µL of culture medium.[5] Include wells with medium only for background measurement.

  • Incubation: Allow cells to adhere and recover by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare a serial dilution of the difluorobenzamide compounds in DMSO and then dilute into culture medium. Add 10 µL of the compound solution to the appropriate wells. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known potent inhibitor or staurosporine) on every plate.

  • Treatment Incubation: Incubate the plates for the desired treatment period (typically 48-72 hours for cytotoxicity studies).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]

  • Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well.[7] Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[5]

  • Data Acquisition: Record luminescence using a plate-based luminometer.

  • Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (100% viability), and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.

Data Presentation: Example Cytotoxicity Data

Compound IDTarget KinaseCell LineIC50 (nM)
DFB-001Kinase XHEK293-KinaseX55
DFB-002Kinase XHEK293-KinaseX120
StaurosporinePan-KinaseHEK293-KinaseX8

Mechanistic Assay: Confirming Target Engagement

A low IC50 value from a viability assay is not sufficient proof of on-target activity. The compound could be acting via off-target toxicity. Therefore, directly measuring the binding of the compound to its intended target inside the cell is a critical validation step.[8]

Protocol 3.1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful technology that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10] It allows for the quantitative determination of compound affinity and residence time under physiological conditions.[11][12]

Principle: The target protein is expressed as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that binds to the target's active site is added. When the tracer is bound, its proximity to NanoLuc® generates a BRET signal. A test compound that binds to the target will displace the tracer, causing a loss of BRET signal in a dose-dependent manner.[9][12]

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with a vector expressing the NanoLuc®-Kinase fusion protein.

  • Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well, white-bottom plate.

  • Compound Preparation: Prepare serial dilutions of the difluorobenzamide compounds.

  • Assay Execution:

    • Add the test compounds to the cells.

    • Add the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration.

    • Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background).[11]

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with appropriate filters. Calculate the BRET ratio.

  • Data Analysis: Plot the BRET ratio against the compound concentration to generate a competition binding curve and determine the IC50, which can be used to calculate the intracellular affinity (Ki).

Experimental Workflow: Target Engagement Assay Cascade A logical flow from viability to direct target binding confirmation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation a Seed Cells in Multi-Well Plates b Dose-Response Treatment (Difluorobenzamide Compounds) a->b c Incubate (48-72h) b->c d Add CellTiter-Glo® Reagent c->d e Measure Luminescence (Determine IC50) d->e f Transfect Cells with NanoLuc®-Kinase Construct e->f Prioritize Potent Compounds (IC50 < 1µM) g Treat with Compound & Fluorescent Tracer f->g h Measure BRET Signal g->h i Calculate Intracellular Affinity h->i

Functional Assay: Quantifying Downstream Pathway Modulation

After confirming that the compound binds its target, the final step is to demonstrate that this binding event leads to the desired functional outcome—the inhibition of the kinase's activity. This is typically measured by quantifying the phosphorylation of a known downstream substrate.[13][14]

Protocol 4.1: Phospho-Substrate Quantification by Western Blot

Western blotting is a semi-quantitative method to visualize the change in the phosphorylation status of a specific protein following compound treatment.

Step-by-Step Methodology:

  • Cell Treatment: Seed a disease-relevant cell line in 6-well plates. Once they reach 70-80% confluency, treat them with a range of concentrations of the difluorobenzamide compound (e.g., 0.1x, 1x, 10x the target engagement IC50). Include a vehicle control.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the substrate protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. The functional inhibition is demonstrated by a dose-dependent decrease in the ratio of the phospho-protein signal to the total protein signal.

Signaling Pathway: Kinase Inhibition by Difluorobenzamide Illustrates the compound's mechanism of action on a cellular signaling cascade.

G Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Difluorobenzamide Compound Inhibitor->TargetKinase Inhibits

Assay Validation and Best Practices

To ensure the reliability and robustness of screening data, every assay must be validated.[15]

The Z'-Factor (Z-prime):

The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[15][16] It measures the separation between the signals of the positive and negative controls in relation to their variability.[17]

Formula: Z' = 1 - [3 * (σₚ + σₙ)] / |µₚ - µₙ| Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control (e.g., maximum inhibition).

  • µₙ and σₙ are the mean and standard deviation of the negative control (e.g., vehicle).

Interpretation: [17][18]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: An unsuitable assay.

During development, the Z'-factor should be calculated for each assay to confirm a sufficient signal window and low data variability before proceeding with large-scale compound screening.[16][19]

References

Application Notes and Protocols for 3,4-Difluoro-N-(2-hydroxypropyl)benzamide in Targeted Protein Degradation (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel E3 Ligase Ligands in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4][5][6] The success of a PROTAC is critically dependent on its three components: a ligand for the POI, a linker, and a ligand for an E3 ligase. While numerous POI ligands have been developed, the repertoire of validated E3 ligase ligands remains limited, with the majority of clinical candidates utilizing ligands for von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][7][8][9]

This guide focuses on a novel, rationally designed E3 ligase ligand, 3,4-Difluoro-N-(2-hydroxypropyl)benzamide , for the development of CRBN-recruiting PROTACs. The benzamide scaffold has been identified as a promising starting point for non-phthalimide CRBN binders.[10] The incorporation of difluoro substituents is a well-established medicinal chemistry strategy to enhance binding affinity, metabolic stability, and membrane permeability.[10] The N-(2-hydroxypropyl) group provides a convenient and strategically positioned handle for linker attachment, crucial for optimizing the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1]

These application notes provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs incorporating this novel E3 ligase ligand. The protocols are designed for researchers, scientists, and drug development professionals aiming to expand the toolkit for targeted protein degradation.

Core Concepts: The Mechanism of Action

The fundamental mechanism of a PROTAC incorporating this compound is to hijack the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[7][11] The PROTAC molecule acts as a bridge, simultaneously binding to the POI and CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][11][12]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (3,4-Difluoro-N-(2-hydroxypropyl) benzamide-Linker-POI Ligand) PROTAC->Ternary_Complex induces E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Part 1: Synthesis of a PROTAC Incorporating this compound

This protocol describes the synthesis of a PROTAC targeting the exemplary POI, Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[12] The synthesis involves a convergent approach where the E3 ligase ligand with a linker is coupled to the POI ligand.

Workflow for PROTAC Synthesis:

Synthesis_Workflow start Start Materials step1 Step 1: Synthesize E3 Ligand-Linker Conjugate start->step1 step2 Step 2: Couple with POI Ligand (JQ1-acid) step1->step2 step3 Step 3: Purification (Preparative HPLC) step2->step3 step4 Step 4: Characterization (NMR, MS, HPLC) step3->step4 end_product Final PROTAC step4->end_product

Caption: General workflow for PROTAC synthesis.

Step 1: Synthesis of the E3 Ligand-Linker Conjugate

  • Materials:

    • This compound

    • tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-Br)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C. b. Stir the mixture for 30 minutes at 0 °C. c. Add tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract with ethyl acetate. f. Purify the crude product by flash chromatography to obtain the Boc-protected E3 ligand-linker conjugate. g. Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA. h. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS). i. Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized E3 ligand-linker, which is used in the next step without further purification.

Step 2: Coupling with POI Ligand

  • Materials:

    • Amine-functionalized E3 ligand-linker from Step 1

    • JQ1 carboxylic acid (a well-known BRD4 ligand)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF

  • Procedure: a. Dissolve JQ1 carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[13] c. Add the amine-functionalized E3 ligand-linker (1.0 eq) to the reaction mixture. d. Stir at room temperature overnight. e. Monitor the reaction progress by LC-MS.

Step 3 & 4: Purification and Characterization

  • Purification:

    • Upon completion of the coupling reaction, purify the crude PROTAC by preparative reverse-phase HPLC to achieve >95% purity.[14]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized PROTAC using ¹H and ¹³C NMR.[13]

    • Mass Spectrometry (MS): Verify the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[13]

    • High-Performance Liquid Chromatography (HPLC): Determine the final purity of the PROTAC, which should be >95% for use in biological assays.[13]

Part 2: Biological Evaluation of the PROTAC

Protocol 2.1: Western Blot for Target Protein Degradation

This protocol is fundamental for visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[5][15]

Experimental Workflow for Western Blot Analysis:

WB_Workflow cell_treatment 1. Cell Treatment (Varying PROTAC concentrations and time points) cell_lysis 2. Cell Lysis & Protein Quantification (BCA Assay) cell_treatment->cell_lysis sds_page 3. SDS-PAGE cell_lysis->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking transfer->blocking ab_incubation 6. Antibody Incubation (Primary & Secondary) blocking->ab_incubation detection 7. Chemiluminescent Detection ab_incubation->detection analysis 8. Data Analysis (Quantify band intensity, normalize to loading control) detection->analysis

Caption: Western blot experimental workflow.

  • Cell Treatment: a. Seed cells (e.g., MV4;11, a human leukemia cell line expressing BRD4) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare serial dilutions of the PROTAC in complete cell culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).[5] c. Treat the cells and incubate for a desired period (e.g., 18-24 hours).[14]

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS.[15] b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5] c. Centrifuge the lysate to pellet cell debris and collect the supernatant.[15] d. Determine the protein concentration of each sample using a BCA assay.[5]

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95-100°C for 5-10 minutes.[5][15] b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[5] c. Transfer the separated proteins to a PVDF membrane.[15] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15] e. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[15] f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5] g. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[5]

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[12]

Protocol 2.2: Cell Viability Assay

This assay assesses the downstream functional consequence of target protein degradation, such as reduced cell proliferation or cytotoxicity in cancer cells.[16]

  • Materials:

    • Cell line of interest (e.g., MV4;11)

    • PROTAC compound and vehicle control (DMSO)

    • White, opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure: a. Seed cells in a 96-well plate at an appropriate density. b. After 24 hours, treat the cells with a range of PROTAC concentrations in triplicate. c. Incubate for a period relevant to the biological context (e.g., 72 hours). d. Allow the plate to equilibrate to room temperature for 30 minutes. e. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[12] f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescent signal of treated wells to the vehicle control wells. b. Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise table to allow for easy comparison of the PROTAC's performance.

ParameterDescriptionExample Value
DC₅₀ (nM) The concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.25 nM
Dₘₐₓ (%) The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.>95%
IC₅₀ (nM) The concentration of PROTAC that inhibits cell viability by 50%. This links protein degradation to a functional cellular outcome.50 nM

Conclusion and Future Directions

The development of novel E3 ligase ligands is a critical endeavor to expand the scope and selectivity of targeted protein degradation. This compound represents a promising, rationally designed scaffold for creating potent and selective CRBN-based PROTACs. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of such molecules. By systematically applying these methodologies, researchers can effectively characterize new protein degraders and accelerate their journey from the laboratory to potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific amide synthesis. Our goal is to equip you with the scientific rationale behind the experimental protocols, enabling you to optimize your reaction conditions, identify and minimize byproducts, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound. Each entry details the likely causes and provides actionable solutions based on established chemical principles.

Issue 1: My reaction yield is significantly lower than expected, and I observe a significant amount of a white, water-soluble solid in my aqueous work-up.

  • Question: What is causing the low yield, and what is this water-soluble byproduct?

  • Answer: A common reason for low yield in this synthesis is the hydrolysis of the starting material, 3,4-difluorobenzoyl chloride. This acyl chloride is highly reactive and susceptible to reaction with any moisture present in the reaction setup, including solvents, glassware, or even atmospheric humidity.[1] The hydrolysis product is 3,4-difluorobenzoic acid, which is a white solid with some water solubility, especially upon deprotonation to its carboxylate salt during a basic work-up.

    Causality: The carbonyl carbon of 3,4-difluorobenzoyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of hydrochloric acid (HCl) and the formation of the corresponding carboxylic acid.[1] This side reaction consumes your starting material, directly reducing the potential yield of the desired amide.

    Solutions:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent.

    • Reagent Quality: Use a fresh bottle of 3,4-difluorobenzoyl chloride or purify it by distillation before use to remove any pre-existing 3,4-difluorobenzoic acid.

    • Controlled Addition: Add the 3,4-difluorobenzoyl chloride solution dropwise to the cooled solution of 1-amino-2-propanol. A slow addition rate minimizes localized heat generation, which can accelerate side reactions.

Issue 2: My LC-MS analysis shows a peak with the same mass as my desired product but a different retention time. What could this be?

  • Question: I've identified a byproduct with the same mass as this compound. How is this possible, and how can I differentiate it?

  • Answer: This is a classic example of constitutional isomerism in the acylation of amino alcohols. You are likely observing the formation of the O-acylated byproduct, 1-amino-2-(3,4-difluorobenzoyloxy)propane . Both the desired N-acylated product and this O-acylated isomer have the same molecular formula (C₁₀H₁₁F₂NO₂) and therefore the same molecular weight.

    Causality: 1-Amino-2-propanol possesses two nucleophilic centers: the primary amine (-NH₂) and the secondary hydroxyl (-OH) group. While the amine is generally more nucleophilic than the alcohol, under certain conditions, acylation can occur on the oxygen atom.[2] The relative rates of N- vs. O-acylation can be influenced by factors such as the solvent, temperature, and pH of the reaction mixture.

    Solutions:

    • Control of Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) generally favors N-acylation over O-acylation due to the higher activation energy of the O-acylation reaction.

    • pH Control: In a typical Schotten-Baumann reaction, a base is used to neutralize the HCl byproduct.[3][4][5] Maintaining a sufficiently basic pH ensures that the amine remains deprotonated and thus highly nucleophilic.

    • Purification: The N-acylated and O-acylated isomers can typically be separated by silica gel column chromatography due to their different polarities. The O-acylated isomer, with its free amine, is generally more polar.

    • Characterization: ¹H NMR spectroscopy can be used to distinguish between the two isomers. In the desired N-acylated product, you will observe a characteristic amide N-H proton signal. In the O-acylated isomer, this signal will be absent, and the chemical shift of the proton on the carbon bearing the acylated oxygen will be significantly downfield compared to the starting amino alcohol.

Issue 3: My mass spectrometry data shows a peak with a mass corresponding to the addition of two 3,4-difluorobenzoyl groups.

  • Question: What is this high-molecular-weight byproduct, and how can I avoid its formation?

  • Answer: This peak corresponds to the N,O-bis(3,4-difluorobenzoyl)-1-amino-2-propanol byproduct. This occurs when both the amine and the hydroxyl groups of 1-amino-2-propanol have been acylated.

    Causality: The formation of the di-acylated product is typically a result of using an excess of the acylating agent, 3,4-difluorobenzoyl chloride, relative to the 1-amino-2-propanol.[6] Once the initial N-acylation has occurred, the hydroxyl group of the desired product can still react with any remaining acyl chloride, especially at elevated temperatures or with prolonged reaction times.

    Solutions:

    • Strict Stoichiometry Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of 1-amino-2-propanol relative to 3,4-difluorobenzoyl chloride to ensure the complete consumption of the acylating agent.

    • Controlled Addition and Temperature: Slowly add the 3,4-difluorobenzoyl chloride to the reaction mixture at a low temperature (0 °C) to control the reaction rate and prevent over-acylation.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Once the starting acyl chloride has been consumed, proceed with the work-up to prevent further reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a nucleophilic acyl substitution reaction, typically performed under Schotten-Baumann conditions.[5] The mechanism involves the nucleophilic attack of the primary amine group of 1-amino-2-propanol on the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group to form the stable amide bond. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[3][7]

Q2: How can I best purify the crude this compound product?

A2: The most common and effective method for purifying the crude product is silica gel column chromatography. The different polarities of the desired product and the common byproducts allow for efficient separation. A typical elution system would be a gradient of ethyl acetate in hexanes or dichloromethane. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective final purification step to obtain a highly pure, crystalline product.

Q3: What are the key safety precautions I should take during this synthesis?

A3: 3,4-Difluorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction can be exothermic, so controlled addition of reagents and cooling of the reaction vessel are important. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Common Byproducts and Their Characteristics

Compound NameMolecular FormulaMolecular WeightCommon Cause of FormationIdentification Notes
3,4-Difluorobenzoic acid C₇H₄F₂O₂158.10Hydrolysis of 3,4-difluorobenzoyl chlorideObservable in LC-MS; may be removed with a basic wash during work-up.
1-Amino-2-(3,4-difluorobenzoyloxy)propane C₁₀H₁₁F₂NO₂215.20O-acylation of 1-amino-2-propanolSame mass as the desired product; separable by chromatography.
N,O-bis(3,4-difluorobenzoyl)-1-amino-2-propanol C₁₇H₁₃F₄NO₃355.29Excess 3,4-difluorobenzoyl chlorideHigh molecular weight peak in MS; formation minimized by controlling stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-amino-2-propanol (1.05 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 3,4-difluorobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and 3,4-difluorobenzoic acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: LC-MS Analysis of the Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

Visualizations

reaction_pathway acyl_chloride 3,4-Difluorobenzoyl Chloride conditions + Base (e.g., Et3N) - HCl acyl_chloride->conditions hydrolysis 3,4-Difluorobenzoic Acid acyl_chloride->hydrolysis Hydrolysis amino_alcohol 1-Amino-2-propanol amino_alcohol->conditions product This compound (Desired Product) conditions->product N-Acylation (Major Pathway) o_acylation O-Acylated Byproduct conditions->o_acylation O-Acylation (Minor Pathway) water H₂O (Moisture) water->hydrolysis excess_acyl + Excess Acyl Chloride di_acylation N,O-Diacylated Byproduct excess_acyl->di_acylation product->di_acylation

Caption: Reaction pathway for the synthesis of this compound.

References

How to remove unreacted starting materials from benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols to address common purification challenges. Our focus is on the systematic removal of unreacted starting materials and byproducts to ensure the high purity of your final benzamide product.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis and purification of benzamide.

Q1: My crude product is contaminated with benzoic acid. What is the most likely cause and the best removal strategy?

A1: The presence of benzoic acid is a very common issue, primarily arising from the hydrolysis of benzoyl chloride, a frequent starting material.[1][2][3] This occurs when benzoyl chloride reacts with residual moisture in your reagents or solvent.[3] The most effective method for removing benzoic acid is a chemically active liquid-liquid extraction.[4] By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a mild aqueous base, such as sodium bicarbonate solution, the acidic benzoic acid is converted to its water-soluble sodium benzoate salt and is drawn into the aqueous layer, leaving the neutral benzamide in the organic phase.[5][6][7]

Q2: I've isolated my benzamide, but the yield is significantly lower than expected. What are the potential reasons?

A2: Low yields in benzamide synthesis can be attributed to several factors.[1] One common cause is the premature hydrolysis of benzoyl chloride, which reduces the amount available to react with the amine.[8] Incomplete reaction due to insufficient reaction time, improper temperature control, or poor mixing can also be a significant contributor.[5] Additionally, product can be lost during the workup and purification steps. For instance, using an excessive amount of solvent during recrystallization can result in a substantial portion of your product remaining dissolved in the mother liquor.[1]

Q3: Instead of a crystalline solid, my final product is an oil. How can I induce crystallization?

A3: The formation of an oily product often indicates the presence of impurities that depress the melting point.[7] Several techniques can be employed to induce crystallization. "Scratching" the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[3] Another effective method is "seeding," where a tiny crystal of pure benzamide is added to the solution to initiate crystallization.[3] If these methods fail, trituration with a non-polar solvent like hexanes can sometimes help to remove the impurities that are preventing crystallization and encourage your product to solidify.[2]

Q4: How do I choose the best solvent for recrystallizing my crude benzamide?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[9] For benzamide, hot water is often an excellent choice due to its favorable solubility profile and low cost.[3][5] Other suitable solvents include ethanol, acetone, and acetonitrile.[5][10] The selection of the solvent may depend on the specific impurities you are trying to remove. It is often beneficial to test a few different solvents on a small scale to determine the optimal one for your specific crude product.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted starting materials and common byproducts from your crude benzamide.

Issue 1: Presence of Acidic Impurities (e.g., Unreacted Benzoic Acid)

The primary cause of acidic impurities is often the hydrolysis of the starting material, such as benzoyl chloride, or an incomplete reaction when starting from benzoic acid.[1][7]

Solution Workflow: Acid-Base Extraction

This protocol leverages the difference in acidity between benzamide (neutral) and benzoic acid (acidic) to achieve separation.[11]

cluster_start Start: Crude Benzamide cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Dissolve crude product in organic solvent (e.g., DCM, EtOAc) sep_funnel Transfer to separatory funnel start->sep_funnel add_base Add aq. NaHCO3 solution and shake sep_funnel->add_base separate Separate layers add_base->separate org_layer Contains Benzamide separate->org_layer Top or Bottom layer depending on solvent aq_layer Contains Sodium Benzoate (impurity) separate->aq_layer wash_brine Wash with brine org_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate solvent dry->evaporate pure_benzamide Purified Benzamide evaporate->pure_benzamide acidify Acidify with HCl (optional, to recover benzoic acid) aq_layer->acidify discard Discard or process for recovery acidify->discard

Caption: Workflow for removing acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude benzamide in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in an Erlenmeyer flask.

  • Transfer: Transfer the solution to a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to that of the organic solvent.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate fully. The aqueous layer contains the sodium salt of any acidic impurities (like sodium benzoate), while the organic layer retains the neutral benzamide.[6]

  • Collection: Drain the appropriate layer (the denser layer is on the bottom) containing your product.

  • Repeat: For thorough removal, repeat the extraction of the organic layer with a fresh portion of sodium bicarbonate solution.

  • Washing & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the purified benzamide.

Issue 2: Presence of Non-Acidic Impurities and General Purification

If your product is still impure after extraction, or if you started with materials that do not generate acidic byproducts (e.g., hydrolysis of benzonitrile), recrystallization is the preferred method for purification.[5]

Solution Workflow: Recrystallization

This technique purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[10][12]

cluster_dissolve Dissolution cluster_filter Filtration (if needed) cluster_crystallize Crystallization cluster_isolate Isolation start Place crude benzamide in Erlenmeyer flask add_solvent Add minimum amount of hot solvent (e.g., hot water) start->add_solvent dissolve Heat until fully dissolved add_solvent->dissolve hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter If solids remain cool_slow Allow filtrate to cool slowly to room temp dissolve->cool_slow If no insoluble solids hot_filter->cool_slow ice_bath Cool in an ice bath to maximize crystal formation cool_slow->ice_bath vac_filter Collect crystals by vacuum filtration ice_bath->vac_filter wash_cold Wash crystals with a small amount of cold solvent vac_filter->wash_cold dry_crystals Dry the purified crystals wash_cold->dry_crystals pure_product Pure Benzamide Crystals dry_crystals->pure_product

Caption: General workflow for purification by recrystallization.

Experimental Protocol: Recrystallization from Hot Water

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding small portions of hot water until the benzamide just completely dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air drying or in a desiccator, to obtain the final, purified benzamide.

Summary of Troubleshooting Strategies

Problem Encountered Potential Cause(s) Recommended Solution(s)
High level of benzoic acid impurity Hydrolysis of benzoyl chloride starting material.[1][3]Perform an acid-base extraction, washing the organic solution of the crude product with aqueous sodium bicarbonate.[5][7]
Unreacted starting material in product Incomplete reaction.Increase reaction time, adjust temperature, or use a slight excess of one of the reactants to drive the reaction to completion.[5]
Low overall yield - Hydrolysis of starting materials.- Incomplete reaction.- Product loss during workup.[1]- Ensure anhydrous conditions for reactions with benzoyl chloride.- Monitor reaction completion (e.g., by TLC).- Minimize the amount of solvent used in recrystallization and washing steps.[1][13]
Product is an oil, not a solid Presence of significant impurities depressing the melting point.[7]Induce crystallization by scratching the flask with a glass rod or seeding with a pure crystal.[3] Trituration with a non-polar solvent may also be effective.[2]
Formation of di-acylated byproducts Incorrect stoichiometry (e.g., large excess of benzoyl chloride).[7]Carefully control the molar ratios of the reactants.

References

Technical Support Center: Optimizing Amide Coupling Reactions for Difluorobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for amide coupling reactions involving difluorobenzamides. The electron-withdrawing nature of the two fluorine atoms on the benzoyl moiety significantly deactivates the carboxylic acid, often leading to sluggish reactions and low yields with standard protocols. This guide offers expert insights, troubleshooting workflows, and detailed protocols to help you overcome these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction shows low or no conversion of the starting difluorobenzoic acid. What's going wrong?

Answer:

This is the most common issue when working with electron-deficient carboxylic acids like difluorobenzoic acids. The low conversion is typically due to insufficient activation of the carboxylic acid. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate, making the initial activation step with the coupling reagent less efficient.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Coupling Reagent: Standard reagents like DCC or EDC/HOBt may not be potent enough for this substrate. The O-acylisourea intermediate formed with carbodiimides might not be reactive enough or could be prone to side reactions before the amine can attack.[1][2]

    • Solution 1: Switch to a More Potent Coupling Reagent. Uronium/aminium salts like HATU, HBTU, or HCTU are generally more effective for challenging couplings.[1][2][3] These reagents form highly reactive OAt- or OBt-active esters that can overcome the deactivation by the fluorine atoms.[1][3] Phosphonium salts like PyBOP are also an excellent choice, known for their high reactivity.[2]

    • Solution 2: Consider Acyl Halide Formation. For particularly stubborn cases, converting the difluorobenzoic acid to the more reactive acyl chloride or fluoride can be highly effective.[2][4][5]

      • For Acyl Chlorides: Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[2][6][7] The resulting acyl chloride can then be reacted with the amine in the presence of a non-nucleophilic base.

      • For Acyl Fluorides: In situ generation of acyl fluorides using reagents like TCFH or BTFFH has proven successful for extremely hindered and electron-deficient couplings.[2][4][5]

  • Suboptimal Reaction Conditions: Temperature and concentration play a crucial role.

    • Solution: Increase Reaction Temperature. For sluggish reactions, increasing the temperature can help overcome the activation energy barrier.[2] Microwave heating can also be an effective strategy to accelerate the reaction.[2]

    • Solution: Increase Concentration. Running the reaction at a higher concentration can favor the desired bimolecular coupling over potential decomposition pathways of the activated intermediate.[2]

Question 2: I'm observing the formation of byproducts and my final product is difficult to purify. What can I do?

Answer:

Byproduct formation is often linked to the choice of coupling reagent and the reaction workup.

Potential Causes & Step-by-Step Solutions:

  • Coupling Reagent Byproducts:

    • DCC: Forms dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can be difficult to remove completely from the product.[8]

      • Solution: If you must use DCC, try to filter off the DCU precipitate. However, switching to a reagent with water-soluble byproducts is often a better strategy.[2]

    • EDC: The urea byproduct from EDC is water-soluble, making it easily removable with an aqueous workup.[1][2] This is a significant advantage over DCC.

    • HATU/HBTU: The byproducts of these reagents are also generally water-soluble and can be removed during extraction.

  • Side Reactions of the Activated Intermediate:

    • Solution: Use Additives. Additives like HOBt or HOAt are crucial when using carbodiimides like EDC.[1][9] They trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which suppresses side reactions and reduces the risk of racemization if you are using chiral substrates.[1][10]

Question 3: My amine starting material is also electron-deficient. How does this affect the reaction, and how should I adjust my conditions?

Answer:

Coupling an electron-deficient acid with an electron-deficient amine is one of the most challenging scenarios in amide bond formation.[4][9][11] The low nucleophilicity of the amine makes the final aminolysis step extremely slow.

Potential Causes & Step-by-Step Solutions:

  • Low Nucleophilicity of the Amine: The amine is not reactive enough to attack the activated ester.

    • Solution 1: Use a Highly Potent Coupling Reagent. This is a situation where reagents that form the most reactive activated species, such as those that generate acyl fluorides in situ (e.g., BTFFH), are often required.[5] HATU is also a strong candidate.[9]

    • Solution 2: Optimize the Base. The choice and amount of base are critical. A non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine is preferred.[2] The base deprotonates the carboxylic acid, facilitating its attack on the coupling reagent, and also neutralizes any acid formed during the reaction, preventing protonation of the amine starting material.[3][12]

    • Solution 3: Force the Conditions. In addition to using a potent coupling reagent, you will likely need to increase the reaction temperature, potentially to reflux or using microwave irradiation.[2][5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I start with for my difluorobenzamide?

A1: For a first attempt, HATU is an excellent choice. It is known for its high reactivity and effectiveness with challenging substrates.[1][3] Using HATU in combination with a non-nucleophilic base like DIPEA in a polar aprotic solvent like DMF is a robust starting point.[6][7]

Q2: What is the role of the base in these reactions?

A2: The base plays multiple crucial roles. Firstly, it deprotonates the carboxylic acid, forming the carboxylate which is the active nucleophile that attacks the coupling reagent.[3] Secondly, it neutralizes any acidic byproducts generated during the reaction, which is important to prevent the protonation of your amine nucleophile, as the protonated amine is unreactive.[8][12] For this reason, a non-nucleophilic base like DIPEA or triethylamine is essential.[6]

Q3: What is the best solvent for coupling difluorobenzamides?

A3: Anhydrous polar aprotic solvents are generally the best choice. DMF (N,N-Dimethylformamide) is the most common and often gives good results due to its ability to dissolve a wide range of substrates and intermediates.[6][7] Dichloromethane (DCM) and acetonitrile are also viable options.[9][13] It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[12]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods. TLC is a quick and easy way to get a qualitative sense of the reaction's progress by observing the consumption of starting materials and the appearance of the product spot. LC-MS provides more definitive information, allowing you to track the masses of the starting materials, product, and any major byproducts.

Data & Reagent Comparison

The choice of coupling reagent is critical for success. The following table provides a comparative overview of common reagents for challenging amide couplings.

Coupling ReagentClassRelative ReactivityCommon ByproductsKey AdvantagesConsiderations
EDC/HOBt CarbodiimideModerateWater-soluble ureaEasy workup, cost-effective.[1]May not be reactive enough for difluorobenzamides.[5]
HATU Uronium/AminiumHighWater-solubleHighly effective for difficult couplings, low racemization.[1][3]More expensive than carbodiimides.
PyBOP PhosphoniumVery HighWater-solubleExcellent for sterically hindered and electron-deficient substrates.[2]Can be sensitive to moisture.
SOCl₂ / Oxalyl Chloride Acyl Halide FormerVery High (forms acyl chloride)Gaseous (SO₂, HCl, CO, CO₂)Generates a highly reactive intermediate.[6][7]Harsher conditions, may not be suitable for sensitive substrates.
BTFFH Acyl Halide FormerExtremely High (forms acyl fluoride)Water-solubleExcellent for the most challenging substrates where others fail.[2][5]Specialized reagent, may not be readily available.

Visualizing the Process

General Amide Coupling Mechanism (HATU)

The diagram below illustrates the activation of a carboxylic acid with HATU and subsequent reaction with an amine.

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting Workflow

Use this decision tree to navigate common issues and select an appropriate course of action.

Troubleshooting_Workflow start Start Reaction with Difluorobenzoic Acid check_conversion Low or No Conversion? start->check_conversion no_conversion Reaction Successful! Proceed to Workup. check_conversion->no_conversion No reagent_check Using Potent Reagent? (e.g., HATU, PyBOP) check_conversion->reagent_check Yes yes_conversion Yes upgrade_reagent Upgrade to HATU or PyBOP. reagent_check->upgrade_reagent No conditions_check Increase Temperature (e.g., 50-80°C or Microwave) reagent_check->conditions_check Yes no_reagent No upgrade_reagent->start Retry yes_reagent Yes conditions_check->start Retry acyl_halide Consider Acyl Fluoride/ Chloride Formation (e.g., BTFFH, SOCl₂) conditions_check->acyl_halide If still no conversion acyl_halide->start Retry

References

Stability of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,4-Difluoro-N-(2-hydroxypropyl)benzamide. Given the limited publicly available stability data for this specific molecule, this document provides guidance based on established principles of pharmaceutical stability testing, the known chemistry of benzamides, and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] The aim is to help you anticipate and troubleshoot potential stability issues during your experiments.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into degradation pathways and informing the development of stable formulations and analytical methods.[6][7][8][9][10] This guide will walk you through common questions and issues related to the stability of this compound under various experimental stressors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results for this compound are showing a decrease in potency over time when the compound is in an aqueous solution. What could be the cause?

A1: The most likely cause is hydrolysis of the amide bond. Benzamides can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid (3,4-difluorobenzoic acid) and amine (1-amino-2-propanol). The rate of hydrolysis is pH-dependent.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. Unbuffered aqueous solutions can have their pH altered by dissolved atmospheric CO2 or leachables from container systems.

    • Buffer Selection: If your experimental conditions allow, formulate your solution in a pH-controlled buffer. Aim for a pH as close to neutral (pH 6-8) as possible, as both strong acid and strong base can catalyze the hydrolysis.

    • Temperature Control: Hydrolysis is temperature-dependent. If possible, conduct your experiments at a lower temperature to reduce the rate of degradation.

    • Analyte Protectant: In some cases, the use of excipients that can act as analyte protectants may be considered, but this is highly dependent on the specific application.

Q2: I've observed the appearance of a new peak in my chromatogram after exposing my sample to light. What is this likely to be?

A2: The appearance of a new peak after light exposure suggests photodegradation. The ICH Q1B guideline recommends photostability testing for new drug substances.[11] While the specific photodegradation pathway for this compound is not documented, aromatic compounds, particularly those with electron-withdrawing groups like fluorine, can be susceptible to photolytic reactions.

  • Troubleshooting Steps:

    • Protect from Light: The simplest solution is to protect your samples from light at all stages of your experiment. Use amber vials or wrap your containers in aluminum foil.

    • Conduct a Confirmatory Photostability Study: To confirm photolability, expose a solution of the compound to a controlled light source (as per ICH Q1B) and compare it to a dark control stored at the same temperature.[11]

    • Characterize the Degradant: If the degradant peak is significant, further analytical work (e.g., LC-MS/MS) would be needed to elucidate its structure.

Q3: After heating my solid this compound, I'm seeing discoloration and a loss of purity. What is the thermal stability of this compound?

A3: While the specific melting point and decomposition temperature are not widely published, benzamides are generally crystalline solids with moderate to high thermal stability.[12][13][14] However, elevated temperatures can lead to thermal degradation. The presence of a hydroxyl group in the N-propyl substituent could also introduce additional degradation pathways at high temperatures.

  • Troubleshooting Steps:

    • Determine the Melting Point: Use a technique like Differential Scanning Calorimetry (DSC) to determine the melting point and to check for any endo- or exothermic events that might indicate decomposition.

    • Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which the compound begins to lose mass, providing a clear indication of thermal decomposition.

    • ICH-Compliant Thermal Stress Testing: For a formal assessment, expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability condition of 40°C) as suggested by ICH guidelines.[3] Analyze the samples at various time points for the appearance of degradants.

Q4: I am using a formulation that contains oxidizing agents and I'm concerned about the stability of my compound. Is this compound susceptible to oxidation?

A4: The benzamide functional group itself is relatively stable to oxidation. However, other parts of the molecule could be susceptible. The secondary alcohol on the hydroxypropyl side chain could potentially be oxidized to a ketone.

  • Troubleshooting Steps:

    • Forced Oxidation Study: To assess the oxidative stability, expose a solution of the compound to a common oxidizing agent like hydrogen peroxide (H₂O₂). A typical starting point is 3% H₂O₂ at room temperature.

    • Antioxidant Addition: If your formulation allows, the inclusion of an antioxidant may be necessary to protect the compound from oxidative degradation.

    • Inert Atmosphere: For highly sensitive applications, handling the compound and its formulations under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical methods and instrumentation available. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is "stability-indicating."[6][9]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionRecommended Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, reflux for 2-8 hoursTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH, room temperature for 1-4 hoursTo assess degradation in alkaline conditions.[15]
Oxidation 3% H₂O₂, room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Stress (Solid) 60°C for 7 daysTo assess the intrinsic thermal stability of the solid drug substance.
Thermal Stress (Solution) 60°C in buffered solution (pH 7) for 24-48 hoursTo evaluate thermal stability in solution.
Photostability ICH Q1B compliant light source (overall illumination ≥ 1.2 million lux hours, integrated near UV energy ≥ 200 watt hours/m²)To determine if the compound is light-sensitive.[11]
Experimental Workflow: General Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • For Hydrolysis/Oxidation: Dilute the stock solution with the stressor (acid, base, or H₂O₂) to the final desired concentration.

    • For Thermal (Solution): Dilute the stock solution in a suitable buffer and place it in a temperature-controlled oven.

    • For Thermal (Solid): Place a known amount of the solid compound in a vial in a temperature-controlled oven.

    • For Photostability: Expose the solution or solid to a calibrated light source. A dark control sample, wrapped in foil, should be placed alongside to differentiate between thermal and photolytic degradation.

  • Time Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching the Reaction: For hydrolytic and oxidative studies, neutralize the sample (e.g., add an equivalent amount of base to the acid-stressed sample and vice versa) to stop the degradation process before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) of any degradation products.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak corresponds to an increase in degradant peaks.

Visualizing Experimental Logic

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Time-Point Sampling & Quenching Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolysis Photo->Sampling HPLC HPLC-UV/MS Analysis Data Data Evaluation (Mass Balance, Degradation Pathways) HPLC->Data Characterization Degradant Characterization API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Sampling->HPLC Data->Characterization

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Potential Degradation Pathways

Degradation_Pathways Parent This compound Hydrolysis_Products 3,4-Difluorobenzoic Acid + 1-Amino-2-propanol Parent->Hydrolysis_Products  Hydrolysis  (Acid/Base) Oxidation_Product N-(2-oxopropyl)-3,4-difluorobenzamide Parent->Oxidation_Product  Oxidation  (H₂O₂) Photodegradant Potential Photodegradant(s) (e.g., dehalogenation, rearrangement) Parent->Photodegradant  Photolysis  (UV/Vis Light)

Caption: Hypothesized degradation pathways for the target molecule.

References

Technical Support Center: Stabilizing Fluorinated Benzamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for handling fluorinated benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for preventing the degradation of these valuable molecules in solution. The question-and-answer format directly addresses common challenges, explains the underlying chemical principles, and offers validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorinated benzamide compound is degrading in an aqueous buffer. What is the most likely cause?

A1: The most probable cause of degradation in aqueous solutions is hydrolysis of the amide bond.[1][2] The stability of the amide bond is highly dependent on pH.[2][3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This pathway is often more aggressive than acid-catalyzed hydrolysis for benzamides.[2][5]

The presence of electron-withdrawing fluorine atoms on the benzene ring can further influence the rate of hydrolysis by affecting the electron density of the carbonyl group.[6] We strongly recommend performing a pH stability profile to identify the pH at which your specific compound has the lowest degradation rate.[7]

Q2: I've noticed a rapid loss of my compound's purity even when stored in a seemingly neutral solvent like methanol. What other degradation pathways should I consider?

A2: Beyond hydrolysis, two other critical pathways are photodegradation and oxidation .

  • Photodegradation: Aromatic amides are known to be photosensitive, particularly to UV light.[1][8] Exposure to light can trigger a photo-Fries rearrangement, yielding 2- and 4-aminobenzophenone-type impurities, or lead to radical-mediated cleavage of the C-N bond.[9][10] Always store fluorinated benzamide solutions in amber vials or protect them from light to prevent photolysis.[8][11]

  • Oxidation: The amide or other functional groups on the molecule can be susceptible to oxidation, especially if exposed to air (oxygen), trace metal ions, or peroxide impurities in solvents.[1][12] This pathway can be accelerated by heat and light.[12] If oxidation is suspected, using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) is a critical preventative measure.[8]

Q3: Can my choice of solvent directly cause degradation?

A3: Yes, the solvent plays a crucial role. Protic solvents like water, methanol, and ethanol can participate directly in degradation through solvolysis (a specific type of hydrolysis).[13] Additionally, some solvents may contain impurities that accelerate degradation. For example, older ethers or some polymeric excipients can form peroxides, which are potent oxidizing agents.[14]

For maximum stability, consider using aprotic, non-polar solvents if your compound's solubility allows. However, since many applications require polar or aqueous environments, the focus should be on controlling other factors like pH, light, and oxygen. Always use high-purity, fresh solvents. According to some studies, benzamide's solid form is stable in contact with a wide range of common solvents, but stability in solution is more complex.[15][16]

Troubleshooting Guide: Common Scenarios & Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC after 24h at room temp in aqueous buffer. Hydrolysis (pH-mediated)1. Verify the pH of your solution. 2. Conduct a forced degradation study (see Protocol 1 ) to confirm pH sensitivity. 3. Adjust the buffer to the pH of maximum stability or switch to a non-aqueous solvent system if possible.
Solution turns yellow/brown when left on the benchtop. Photodegradation or Oxidation1. Immediately protect the solution from light using amber vials or aluminum foil.[8] 2. Prepare a fresh solution using de-gassed solvents and store it under an inert atmosphere (N₂ or Ar). 3. Consider adding an antioxidant like BHT or ascorbic acid if compatible with your downstream application (see Protocol 2 ).[12][17]
Inconsistent results from the same stock solution over several days. Multiple degradation pathways; Evaporation1. Re-evaluate all storage conditions: temperature, light exposure, and atmosphere. Store at low temperatures (-20°C to 4°C) when not in use.[8] 2. Use vials with tight-sealing caps to prevent solvent evaporation, which would alter the concentration. 3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to ambient conditions.[18]
Precipitate forms in a refrigerated solution. Poor solubility at low temperatures; Degradation product is insoluble.1. Determine the solubility of your compound at the storage temperature. You may need to use a co-solvent or store at a slightly higher temperature (e.g., 4°C instead of -20°C). 2. Analyze the precipitate by LC-MS or NMR to determine if it is the parent compound or a degradant.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation mechanisms affecting fluorinated benzamides in solution.

Primary Degradation Pathways for Fluorinated Benzamides FB Fluorinated Benzamide (in Solution) Hydrolysis Hydrolysis FB->Hydrolysis H₂O (Acid/Base Catalyzed) Photo Photodegradation FB->Photo UV/Vis Light Oxidation Oxidation FB->Oxidation O₂ / Peroxides Trace Metals Deg1 Carboxylic Acid + Fluorinated Aniline Hydrolysis->Deg1 Deg2 Photo-Fries Products (e.g., Aminobenzophenones) Photo->Deg2 Deg3 Oxidized Species (e.g., N-oxides) Oxidation->Deg3

Caption: Key degradation routes for fluorinated benzamides.

Experimental Protocols

Protocol 1: Rapid pH Stability and Forced Degradation Study

This protocol is designed to quickly identify the primary degradation pathways and determine an optimal pH range for your compound.[19][20] It is a crucial part of developing a stability-indicating analytical method.[1][21]

Objective: To stress the fluorinated benzamide compound under hydrolytic, oxidative, and photolytic conditions to rapidly assess its stability profile.

Materials:

  • Your fluorinated benzamide compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 N HCl, 0.1 N NaOH[22]

  • 3% Hydrogen Peroxide (H₂O₂)[22]

  • Buffers: pH 3, 5, 7, and 9

  • HPLC system with UV or MS detector

  • Calibrated pH meter

  • Amber and clear HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or another suitable organic solvent.

  • Sample Preparation (Target concentration ~50 µg/mL):

    • Control: Dilute the stock solution with a 50:50 mixture of acetonitrile and water.

    • Acid Hydrolysis: Dilute the stock with 0.1 N HCl.

    • Base Hydrolysis: Dilute the stock with 0.1 N NaOH.

    • Oxidative Degradation: Dilute the stock with a solution containing 3% H₂O₂.

    • pH Screening: Dilute the stock into separate vials containing the pH 3, 5, 7, and 9 buffers.

    • Photostability: Prepare a sample as in the control group but use a clear vial.

  • Incubation:

    • Incubate the Acid and Base hydrolysis samples at 60°C for 2-4 hours.

    • Incubate the Oxidative and pH screening samples at 40°C for 24 hours.

    • Expose the Photostability sample to direct UV light (e.g., in a photostability chamber) for 24 hours, alongside a control sample wrapped in foil.

  • Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples by a suitable reverse-phase HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A stable compound will show minimal loss of the main peak and minimal formation of new peaks. The goal is to achieve 5-20% degradation to ensure the method can adequately detect degradants.[7]

Caption: Workflow for a forced degradation study.

Protocol 2: General Storage and Handling Recommendations

Objective: To provide a standard operating procedure for the routine storage of fluorinated benzamide solutions to maximize their shelf-life.

  • Solvent Selection: Whenever possible, use aprotic solvents like acetonitrile, THF, or DMSO for long-term stock solutions.[23] Always use high-purity, anhydrous grade solvents.

  • Atmosphere Control: For sensitive compounds, purge the solvent and the solution vial headspace with an inert gas (argon or nitrogen) before sealing.[8] This displaces oxygen and prevents oxidative degradation.

  • Light Protection: ALWAYS store solutions in amber glass vials or tubes.[8][11] For highly sensitive compounds, wrap the container in aluminum foil.

  • Temperature Control: Store stock solutions at -20°C or lower.[8] For daily use, working solutions can be kept at 2-8°C for short periods (verify stability first). Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • pH Control: If an aqueous solution is necessary, buffer it to the pH identified as most stable from your forced degradation study (Protocol 1).

  • Use of Antioxidants: If oxidative degradation is confirmed, the addition of an antioxidant may be beneficial.[12][17]

    • For organic solutions, consider Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1%.

    • For aqueous solutions, consider L-Ascorbic Acid (Vitamin C) or EDTA (a metal chelator).[12]

    • Caution: Always confirm that the antioxidant does not interfere with your assay or react with your compound.[24]

References

Technical Support Center: Troubleshooting Poor Separation of Benzamide Derivatives in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the chromatographic separation of benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a direct question-and-answer format.

Introduction: The Unique Challenges of Benzamide Derivative Separations

Benzamide derivatives are a cornerstone of many pharmaceutical compounds. However, their structural diversity, which includes varying substituents on the benzene ring and the amide nitrogen, presents unique challenges in liquid chromatography. These molecules are prone to engaging in secondary interactions with the stationary phase, leading to a host of separation issues. Their ability to act as hydrogen bond donors and acceptors, coupled with potential ion-exchange interactions—especially from basic functional groups—often results in poor peak shape, inadequate resolution, and inconsistent retention times.[1][2] This guide will equip you with the expertise to diagnose and resolve these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My benzamide peaks are tailing significantly. What is the primary cause and how can I fix it?

Answer:

Peak tailing with benzamide derivatives is most commonly caused by secondary interactions between basic functional groups on the analyte and acidic silanol groups on the surface of traditional silica-based stationary phases.[1][2][3][4] This interaction leads to a non-ideal partitioning process, resulting in a "tail" on the backside of the peak. A tailing factor greater than 1.2 is generally considered significant.[5]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • The Principle: By adjusting the mobile phase pH, you can control the ionization state of both the benzamide analyte and the silanol groups. Operating at a lower pH (e.g., 2-3) protonates the silanol groups, minimizing their interaction with basic analytes.[4][5]

    • Step-by-Step:

      • Determine the pKa of your benzamide derivative.

      • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[6] For basic compounds, a mobile phase pH between 2.5 and 3.5 is often effective.[5]

      • Use a suitable buffer (e.g., phosphate, formate) at a concentration of 10-50 mM to maintain a stable pH.[5]

  • Use of a High-Quality End-Capped Column:

    • The Principle: End-capping is a process where residual silanol groups on the silica surface are chemically bonded with a small, inert compound. This minimizes the sites available for secondary interactions.[2][4]

    • Recommendation: If you are not already, switch to a high-quality, fully end-capped C18 or C8 column. For particularly basic compounds, consider polar-embedded or charged surface hybrid (CSH) columns which offer enhanced shielding of silanol groups.[3][5]

  • Competitive Additives in the Mobile Phase:

    • The Principle: Adding a small concentration of a competing base to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.

    • Step-by-Step:

      • Prepare your mobile phase with a low concentration of an amine modifier like triethylamine (TEA).

      • Ensure the pH of the mobile phase is adjusted after the addition of TEA.

      • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (2.5 - 3.5) start->ph_adjust end_capped Use High-Quality End-Capped Column start->end_capped Alternative First Step additives Add Competing Base (e.g., TEA) start->additives If pH adjustment is insufficient resolution Problem Resolved? ph_adjust->resolution Re-inject Sample end_capped->resolution Re-inject Sample additives->resolution Re-inject Sample further_opt Further Method Development Needed resolution->further_opt No end Separation Optimized resolution->end Yes

Caption: A decision tree for troubleshooting peak tailing in benzamide derivative chromatography.

Issue 2: I'm struggling to resolve two closely related benzamide isomers. What strategies can I employ to improve resolution?

Answer:

Resolving structurally similar isomers requires a multi-faceted approach that focuses on enhancing the selectivity of your chromatographic system. This involves optimizing the mobile phase, stationary phase, and temperature.[7][8][9]

Strategies for Improving Isomer Resolution:

  • Mobile Phase Optimization:

    • Solvent Type: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa.[7] Their different properties can alter interactions with your analytes and the stationary phase.

    • Solvent Strength (Gradient Optimization): A shallower gradient can increase the separation between closely eluting peaks.[8][10]

      • Protocol:

        • Run a steep, scouting gradient to determine the approximate elution time of your isomers.

        • Design a new gradient that is shallower around the elution time of the isomers. For example, if they elute at 40% B, try a segment from 35-45% B over a longer period.

  • Stationary Phase Selectivity:

    • The Principle: Not all stationary phases are created equal. Differences in bonding chemistry can lead to different selectivities.

    • Recommendations:

      • Phenyl-Hexyl Phases: These phases offer alternative selectivity through pi-pi interactions with the aromatic rings of your benzamide derivatives.[11][12] This can be particularly effective for positional isomers.

      • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity profile due to dipole-dipole, hydrogen bonding, and electrostatic interactions, which is beneficial for separating halogenated compounds or isomers with different electron distributions.[13][14]

  • Temperature Control:

    • The Principle: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[15] Lowering the temperature can sometimes improve resolution, while increasing it can improve efficiency. The effect is compound-dependent and should be evaluated empirically.

    • Experimental Approach: Screen temperatures at 10°C intervals (e.g., 30°C, 40°C, 50°C) while keeping other method parameters constant.[8]

Data Summary for Isomer Resolution Strategies:

StrategyPrincipleRecommended Action
Mobile Phase Solvent Altering selectivity through different solvent interactions.Switch from acetonitrile to methanol (or vice versa).
Gradient Slope Increasing peak separation by slowing elution.[8]Decrease the gradient slope around the elution time of the isomers.
Stationary Phase Chemistry Introducing alternative separation mechanisms (e.g., pi-pi interactions).[11]Screen Phenyl-Hexyl and PFP columns.[12][13]
Temperature Affecting kinetics and thermodynamics of partitioning.Screen temperatures between 30°C and 50°C.[8][15]
Issue 3: My retention times are drifting from one injection to the next. What could be causing this instability?

Answer:

Retention time instability is often a sign of an un-equilibrated system, changes in the mobile phase, or fluctuations in temperature.[16][17] For benzamide derivatives, which are sensitive to pH, these factors are particularly critical.

Troubleshooting Retention Time Drift:

  • Insufficient Column Equilibration:

    • The Cause: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, you will see retention time shifts, especially in gradient methods.[18][19]

    • Solution: Ensure your method includes a post-run equilibration step that is at least 10-15 column volumes long.[18][20]

  • Mobile Phase Instability:

    • The Cause: Volatile organic components of the mobile phase can evaporate over time, changing its composition and affecting retention.[21] Buffers can also be unstable.

    • Best Practices:

      • Prepare fresh mobile phase daily.[22]

      • Keep mobile phase bottles capped to prevent evaporation.[21]

      • If using a buffer, ensure its pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[6]

  • Temperature Fluctuations:

    • The Cause: Ambient temperature changes in the laboratory can significantly affect retention times.[16][23]

    • Solution: Use a column oven to maintain a constant temperature for your column. This is a critical component for achieving reproducible chromatography.[16]

Logical Flow for Diagnosing Retention Time Drift:

G start Retention Time Drift Observed equilibration Check Column Equilibration Time (Increase to 10-15 column volumes) start->equilibration resolved Problem Resolved? equilibration->resolved Re-run mobile_phase Review Mobile Phase Preparation (Freshly prepared? Properly buffered?) mobile_phase->resolved Re-run temperature Implement Column Oven Control temperature->resolved Re-run check_system Check for Leaks or Pump Issues resolved->mobile_phase No resolved->temperature No resolved->check_system No end Stable Retention Times resolved->end Yes

Caption: A systematic approach to diagnosing and resolving retention time instability.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of Synthesized 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of modern drug discovery and development, the precise structural confirmation of newly synthesized compounds is a cornerstone of ensuring safety, efficacy, and reproducibility.[1] The N-substituted benzamide scaffold, in particular, is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The biological activity of these compounds can be significantly altered by the nature of the substituents on both the benzoyl ring and the amide nitrogen.[1][2] This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to unequivocally confirm the structure of a synthesized target molecule: 3,4-Difluoro-N-(2-hydroxypropyl)benzamide.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. We will delve into the application and comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for structural elucidation.

Synthesis of this compound

The synthesis of the target compound, this compound, involves a standard amidation reaction. A general procedure is outlined below, adapted from established methodologies for the preparation of related N-substituted benzamides.[3][4][5]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve 1-amino-2-propanol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

  • Acylation: Slowly add a solution of 3,4-difluorobenzoyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 12-24 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it sequentially with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product, this compound.

Structural Elucidation: A Multi-faceted Approach

Confirming the molecular structure of the synthesized product requires a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a robust validation of the target compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Signals:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (C₅-H, C₆-H, C₂-H)7.0 - 8.0Multiplets (m)3HThe fluorine substituents will cause complex splitting patterns.
Amide Proton (N-H)~8.0 - 9.0Broad singlet (br s) or triplet (t)1HChemical shift can be solvent-dependent; may couple to the adjacent CH₂ group.
Methine Proton (CH-OH)~3.8 - 4.2Multiplet (m)1HAdjacent to a hydroxyl group and a methylene group.
Methylene Protons (CH₂-NH)~3.2 - 3.6Multiplet (m)2HDiastereotopic protons due to the adjacent chiral center, may appear as complex multiplets.
Methyl Protons (CH₃)~1.1 - 1.3Doublet (d)3HCoupled to the adjacent methine proton.
Hydroxyl Proton (O-H)VariableBroad singlet (br s)1HChemical shift is highly dependent on solvent and concentration; may exchange with D₂O.

Causality Behind Experimental Choices: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) can significantly impact the chemical shifts, particularly for the amide and hydroxyl protons, due to differences in hydrogen bonding.[6] Running the experiment in the presence of a drop of D₂O will cause the N-H and O-H signals to disappear, confirming their identity.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the presence of fluorine, C-F coupling will be observed.

Expected ¹³C NMR Signals:

Carbon Environment Expected Chemical Shift (δ, ppm) Multiplicity Rationale
Carbonyl Carbon (C=O)~165 - 170Singlet (s) or Doublet (d)The amide carbonyl is typically in this region. May show small coupling to the fluorine at C4.
Aromatic Carbons (C-F)~145 - 155Doublets (d) with large ¹JCFDirect coupling to fluorine results in large splitting.
Aromatic Carbons (C-H & C-C)~115 - 135Doublets (d) or Doublet of doublets (dd)Long-range C-F couplings will be observed.[7]
Methine Carbon (CH-OH)~65 - 70Singlet (s)Carbon bearing the hydroxyl group.
Methylene Carbon (CH₂-NH)~45 - 50Singlet (s)Carbon adjacent to the amide nitrogen.
Methyl Carbon (CH₃)~20 - 25Singlet (s)The terminal methyl group.

Authoritative Grounding: The interpretation of ¹³C NMR spectra for fluorinated compounds can be complex due to long-range C-F couplings.[7] Comparing the observed spectrum with predicted spectra from computational software or databases can aid in accurate assignment.[8][9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected FTIR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Secondary Amide)Stretching3100 - 3500Medium, Sharp
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Amide I)Stretching1630 - 1680Strong
N-H (Amide II)Bending1510 - 1580Strong
C-F (Aromatic)Stretching1100 - 1300Strong

Trustworthiness of the Protocol: The presence of a strong absorption band in the 1630-1680 cm⁻¹ range (Amide I) and another strong band around 1510-1580 cm⁻¹ (Amide II) is highly indicative of a secondary amide.[12][13][14][15] The broad O-H stretch and the sharp N-H stretch should also be clearly distinguishable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.

  • Analysis: The ionized molecules and their fragments are separated based on their m/z ratio by the mass analyzer and detected.

Expected Mass Spectrum Data:

  • Molecular Formula: C₁₀H₁₁F₂NO₂

  • Molecular Weight: 215.19 g/mol

  • Expected [M+H]⁺: m/z 216.0881

Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for N-substituted benzamides involve cleavage of the amide bond.[16][17]

Key Expected Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
141.0146[C₇H₃F₂O]⁺Cleavage of the C-N amide bond, forming the 3,4-difluorobenzoyl cation.
75.0808[C₃H₇NO]⁺Cleavage of the C-N amide bond, with the charge retained on the N-(2-hydroxypropyl) fragment.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_conclusion Conclusion Reactants 3,4-Difluorobenzoyl Chloride + 1-Amino-2-propanol Reaction Amidation Reaction Reactants->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Synthesized This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Provides detailed connectivity FTIR FTIR Spectroscopy Product->FTIR Identifies functional groups MS Mass Spectrometry Product->MS Confirms molecular weight and fragmentation Confirmed Confirmed Structure NMR->Confirmed FTIR->Confirmed MS->Confirmed

References

A Comparative Guide to Validating the Biological Activity of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a novel small molecule with a benzamide scaffold, a chemical moiety present in a wide range of biologically active compounds. While the specific biological activity of this compound is not yet extensively documented in publicly available literature, its structural features suggest potential interactions with various cellular signaling pathways. This guide puts forth a hypothetical framework for validating its activity as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cellular responses to stress and inflammation.[1]

The p38 MAPK pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines, and its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.[2][3] As such, inhibitors of p38 MAPK are of significant therapeutic interest.[3][4]

This guide will provide a comprehensive, technically detailed comparison of this compound with two well-characterized compounds: SB203580, a potent and selective p38 MAPK inhibitor, and Raloxifene, a selective estrogen receptor modulator (SERM) that has been shown to activate the p38 MAPK cascade.[5] Through a series of proposed in vitro biochemical and cell-based assays, we will outline a robust strategy for characterizing the inhibitory potential of this compound and benchmarking its performance against established modulators of the p38 MAPK pathway.

Comparative Analysis of p38 MAPK Modulators

To objectively assess the potential of this compound as a p38 MAPK inhibitor, a direct comparison with known modulators is essential. We have selected SB203580 as a benchmark inhibitor due to its high potency and selectivity for p38α and p38β isoforms.[6] Raloxifene is included as an interesting counterpoint, as it demonstrates activation of the p38 MAPK pathway, providing a valuable control for pathway modulation.[5]

CompoundTarget(s)Reported IC50 (p38α)Reported IC50 (p38β2)Primary Mechanism of Action
This compound p38 MAPK (Hypothetical)To be determinedTo be determinedATP-competitive inhibition (Hypothesized)
SB203580 p38α/p38β2 MAPK50 nM[6][7]500 nM[6][7]Selective, ATP-competitive inhibition
Raloxifene Estrogen Receptor α/β, p38 MAPKNot Applicable (Activator)Not Applicable (Activator)SERM; Activates p38 MAPK cascade

Experimental Validation: Methodologies and Protocols

The following section details the experimental protocols necessary to validate the hypothetical p38 MAPK inhibitory activity of this compound and to generate the comparative data presented above.

In Vitro Biochemical Kinase Assay: Determining IC50

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK. The substrate used in this protocol is Activating Transcription Factor 2 (ATF-2), a well-established downstream target of p38 MAPK.[8][9]

Principle: The assay quantifies the phosphorylation of ATF-2 by p38 MAPK in the presence of varying concentrations of the test compound. The amount of phosphorylated ATF-2 is inversely proportional to the inhibitory activity of the compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]

    • Reconstitute recombinant human p38α MAPK and ATF-2 protein in the kinase buffer to the desired concentrations.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of this compound, SB203580, and Raloxifene in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each compound dilution.

    • Add 20 µL of the p38α MAPK enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the ATF-2/ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.[10]

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Kinase Buffer, Enzymes, Substrates, ATP, and Compound Dilutions add_compound Add Compound to 96-well Plate reagents->add_compound add_enzyme Add p38 MAPK Enzyme add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATF-2/ATP) pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot (p-ATF-2) sds_page->western_blot quantify Quantify Signal western_blot->quantify ic50 Calculate IC50 quantify->ic50 caption Workflow for In Vitro p38 MAPK Inhibition Assay. G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_elisa ELISA Detection seed_cells Seed Cells in 96-well Plate pre_incubate Pre-incubate with Compound seed_cells->pre_incubate stimulate Stimulate with Activator pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells collect_lysate Collect Supernatant lyse_cells->collect_lysate capture_ab Add Lysate to Coated Plate collect_lysate->capture_ab detect_ab Add p-p38 MAPK Detection Ab capture_ab->detect_ab secondary_ab Add HRP-conjugated Secondary Ab detect_ab->secondary_ab develop Add Substrate & Measure Signal secondary_ab->develop calculate_ic50 Calculate Cellular IC50 develop->calculate_ic50 caption Workflow for Cell-Based p38 MAPK Phosphorylation Assay. G stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., ASK1, TAK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates atf2 ATF2 p38->atf2 phosphorylates inflammation Inflammation mk2->inflammation apoptosis Apoptosis atf2->apoptosis inhibitor This compound (Hypothetical Inhibitor) inhibitor->p38 caption The p38 MAPK Signaling Pathway and Point of Inhibition.

References

A Comparative Efficacy Analysis of Benzamide-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that are often dysregulated in cancer, has led to significant advancements in treatment. The benzamide scaffold has proven to be a versatile and effective core structure for the development of potent kinase inhibitors. This guide provides a comparative analysis of the hypothetical efficacy of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a representative of a novel chemical entity, against established benzamide-containing kinase inhibitors, offering insights into the experimental workflows used to characterize and compare such compounds.

While there is no publicly available data on the specific kinase inhibitory activity of this compound, its structural features warrant a theoretical exploration of its potential as a kinase inhibitor. This guide will use this compound as a template to discuss the critical experiments and data interpretation necessary for evaluating a new chemical entity in the context of well-characterized inhibitors. For this comparison, we will draw parallels with Imatinib, a foundational Bcr-Abl inhibitor, and TAK-715, a p38 MAP kinase inhibitor, both of which feature a benzamide moiety and represent different classes of kinase targets.

The Benzamide Scaffold in Kinase Inhibition

The benzamide group can serve as a crucial hydrogen bond donor and acceptor, enabling it to anchor a molecule within the ATP-binding pocket of a kinase. The specific substitutions on the phenyl ring and the amide nitrogen dictate the inhibitor's potency and selectivity. In our hypothetical compound, the 3,4-difluoro substitutions on the benzene ring could enhance binding affinity and metabolic stability.

Comparative Kinase Selectivity Profiling

A critical first step in characterizing a novel kinase inhibitor is to determine its selectivity profile across the human kinome. A broad-spectrum inhibitor may have widespread off-target effects, leading to toxicity, while a highly selective inhibitor offers a more targeted therapeutic window.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (Hypothetical IC50, nM)Imatinib (IC50, nM)TAK-715 (IC50, nM)
Bcr-Abl>10,00025>10,000
c-Kit>10,000100>10,000
PDGF-R>10,000100>10,000
p38α50>10,0007.1[1]
p38β250>10,000Not Reported
JNK1>5,000>10,000>10,000
ERK1>5,000>10,000>10,000

IC50 values for Imatinib are representative and can vary based on assay conditions.

This hypothetical data suggests that our compound of interest may have some activity against p38α, warranting further investigation into its potential as a MAP kinase inhibitor.

Experimental Workflow: Kinase Inhibition Assay

To generate the data in Table 1, a standard in vitro kinase assay would be performed.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_kinase Recombinant Kinase incubation Incubate at 30°C recombinant_kinase->incubation atp ATP (with γ-³²P-ATP) atp->incubation substrate Peptide Substrate substrate->incubation inhibitor Test Inhibitor (Varying Concentrations) inhibitor->incubation spotting Spot on Phosphocellulose Paper incubation->spotting washing Wash to Remove Free ATP spotting->washing scintillation Scintillation Counting washing->scintillation ic50 Calculate IC50 scintillation->ic50

Workflow for an in vitro kinase activity assay.

Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific peptide substrate, and varying concentrations of the test inhibitor in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP mixed with a small amount of radiolabeled γ-³²P-ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes) to allow for phosphorylation of the substrate.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Detection: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unreacted ATP will not.

  • Washing: Wash the paper to remove any unbound γ-³²P-ATP.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Potency and Target Engagement

While in vitro assays are crucial, demonstrating efficacy in a cellular context is the next essential step. This involves treating cancer cell lines that are known to be dependent on the target kinase and measuring the effect on cell viability.

Table 2: Cellular Activity in Relevant Cancer Cell Lines

Cell LinePrimary Kinase TargetThis compound (Hypothetical EC50, µM)Imatinib (EC50, µM)TAK-715 (EC50, µM)
K562Bcr-Abl>500.1 - 0.5>50
THP-1 (LPS-stimulated)p38 MAP Kinase1.5>500.02 - 0.1[1]
A549(p38 involvement in inflammation)5.0>50Not Reported

EC50 values are representative and can vary based on cell line and assay conditions.

This hypothetical data suggests that our compound has moderate cellular activity in a p38-dependent cell model.

Experimental Workflow: Cell Viability Assay

A common method to determine cellular potency is the MTS assay.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate cell_adhesion Allow Cells to Adhere seed_cells->cell_adhesion add_inhibitor Add Serial Dilutions of Inhibitor cell_adhesion->add_inhibitor incubate_treatment Incubate for 72 hours add_inhibitor->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read Absorbance at 490 nm incubate_mts->read_absorbance calculate_ec50 Calculate EC50 read_absorbance->calculate_ec50

Workflow for a cell viability (MTS) assay.

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).

  • MTS Addition: Add the MTS reagent to each well. The MTS reagent is converted to a colored formazan product by metabolically active cells.

  • Incubation: Incubate for 1-4 hours to allow for the color change to develop.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the EC50.

Signaling Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to analyze the downstream signaling pathway. For a p38 inhibitor, this would involve measuring the phosphorylation of a known p38 substrate, such as MAPKAPK2 (MK2).

G cluster_pathway p38 MAP Kinase Pathway stress Cellular Stress (e.g., LPS) p38 p38 MAP Kinase stress->p38 Activates mk2 MAPKAPK2 (MK2) p38->mk2 Phosphorylates downstream Downstream Effects (e.g., TNF-α production) mk2->downstream Regulates inhibitor TAK-715 or Hypothetical Inhibitor inhibitor->p38 Inhibits

Simplified p38 MAP Kinase signaling pathway.

A Western blot analysis would be performed on cell lysates from cells treated with the inhibitor to assess the levels of phosphorylated MK2 (p-MK2). A potent and specific p38 inhibitor would be expected to reduce the levels of p-MK2 in a dose-dependent manner, without affecting the total levels of p38 or MK2.

Conclusion and Future Directions

This guide has outlined a foundational framework for the initial characterization and comparative analysis of a novel benzamide-based kinase inhibitor. Based on our hypothetical data, this compound shows potential as a starting point for the development of a p38 MAP kinase inhibitor, though its potency is less than the established inhibitor TAK-715.

Further studies would be required to optimize the structure of this hypothetical compound to improve its potency and selectivity. This would involve medicinal chemistry efforts to synthesize and test derivatives, as well as more advanced cellular and in vivo studies to assess its pharmacokinetic properties and anti-inflammatory or anti-cancer efficacy. The benzamide scaffold continues to be a rich source of novel kinase inhibitors, and a systematic and rigorous approach to their evaluation is paramount for successful drug development.

References

A Comparative Guide to the Structure-Activity Relationship of 3,4-Difluorobenzamide Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-difluorobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The strategic incorporation of fluorine atoms onto the benzamide core profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to various biological targets. This guide provides an in-depth comparison of 3,4-difluorobenzamide analogs, synthesizing data from key studies to elucidate the critical structure-activity relationships (SAR) that govern their anticancer activity. We will delve into the rationale behind specific molecular modifications, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area.

The 3,4-Difluorobenzamide Core: A Foundation for Potent Anticancer Agents

The 3,4-difluorobenzamide moiety serves as a versatile template for the design of inhibitors targeting various cancer-related proteins. The two fluorine atoms on the phenyl ring create a unique electronic environment. The strong electron-withdrawing nature of fluorine can enhance the acidity of the amide proton, potentially leading to stronger hydrogen bonding interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, which can improve the metabolic stability of the compounds, a crucial factor in drug development.

This guide will focus on the comparative SAR of 3,4-difluorobenzamide analogs targeting two critical areas in cancer therapy: tubulin polymerization and kinase inhibition . By examining how modifications to the core structure impact activity against these distinct targets, we can derive broader principles for the rational design of future 3,4-difluorobenzamide-based therapeutics.

Comparative Analysis of 3,4-Difluorobenzamide Analogs as Anticancer Agents

Targeting Tubulin Polymerization: A Validated Anticancer Strategy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-established target for anticancer drugs.[1] Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. Several studies have explored the potential of benzamide derivatives as tubulin polymerization inhibitors.

While a comprehensive SAR study on a series of N-substituted 3,4-difluorobenzamide analogs as tubulin inhibitors is still an area of active research, we can draw valuable insights from closely related structures. For instance, a study on 3,4,5-trimethoxybenzamide substituted benzofurans demonstrated that modifications on the benzofuran ring significantly impacted cytotoxicity and tubulin polymerization inhibitory activity.[2] This highlights the importance of the substituent attached to the benzamide nitrogen in directing the molecule's biological activity.

Key SAR Insights for Benzamide-based Tubulin Inhibitors:

  • The "A" Ring (Benzamide Moiety): The substitution pattern on the benzamide phenyl ring is crucial. While this guide focuses on the 3,4-difluoro pattern, other substitutions, such as the 3,4,5-trimethoxy pattern, are known to be important for binding to the colchicine site on tubulin.[3]

  • The "B" Ring/Linker: The nature of the group connecting the benzamide to other functionalities dictates the overall conformation and binding affinity.

  • The "C" Ring/Substituent: The terminal group plays a significant role in interacting with the hydrophobic pockets of the tubulin protein.

The following table summarizes the antiproliferative activity of selected benzamide derivatives from a study on benzofuran-based tubulin polymerization inhibitors, which provides a conceptual framework for understanding the potential of 3,4-difluorobenzamide analogs.

Compound IDStructureCancer Cell LineIC50 (µM)[2]
6g N-(2-methyl-6-(3,4,5-trimethoxyphenyl)benzofuran-3-yl)-3,4,5-trimethoxybenzamideMDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
Reference Combretastatin A-4 (CA-4)--

This table is illustrative and based on a related benzamide series to highlight the potential for SAR studies.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] Kinase inhibitors have revolutionized cancer treatment by offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. The 3,4-difluorobenzamide scaffold has been explored as a core element in the design of various kinase inhibitors.

A study on 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][6]triazine-based derivatives as VEGFR-2 kinase inhibitors provides valuable SAR insights that can be extrapolated to 3,4-difluorobenzamide analogs.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Key SAR Insights for Difluorophenylamino-based Kinase Inhibitors:

  • Difluorophenylamino Moiety: The 2,4-difluoro substitution pattern was found to be optimal for VEGFR-2 inhibition in the studied series. This suggests that the electronic properties conferred by the fluorine atoms are critical for binding to the kinase domain. The 3,4-difluoro pattern is expected to have a similar, though distinct, electronic influence.

  • Cyclopropylcarbamoyl Group: This group was identified as a key substituent for potent inhibitory activity, likely participating in important hydrogen bonding interactions within the active site.

  • Heterocyclic Core: The pyrrolo[2,1-f][4][5][6]triazine scaffold served as the central framework. Different heterocyclic systems can be explored to modulate the compound's physicochemical properties and kinase selectivity.

The following table presents the VEGFR-2 inhibitory activity of selected compounds from the study on pyrrolotriazine-based inhibitors.

Compound IDR Group on Oxadiazole RingVEGFR-2 Kinase IC50 (nM)[6]
36 Methyl1.8
37 Ethyl1.3
38 Isopropyl3.1
39 tert-Butyl11

These results demonstrate a clear SAR trend where the size of the alkyl substituent on the oxadiazole ring influences the inhibitory potency against VEGFR-2. This type of systematic modification and a clear SAR trend are what researchers aim for when developing new drug candidates.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a generic N-substituted 3,4-difluorobenzamide analog and a representative biological assay.

General Synthetic Protocol for N-Substituted 3,4-Difluorobenzamide Analogs

This protocol describes a general method for coupling 3,4-difluorobenzoic acid with a primary amine.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 3,4-Difluorobenzoic Acid C 3,4-Difluorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C F N-Substituted 3,4-Difluorobenzamide C->F DCM, 0°C to RT D Primary Amine (R-NH2) D->F E Triethylamine (Et3N) E->F

Caption: General synthesis workflow for N-substituted 3,4-difluorobenzamide analogs.

Step-by-Step Procedure:

  • Acid Chloride Formation: To a solution of 3,4-difluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-difluorobenzoyl chloride.

  • Amide Coupling: Dissolve the crude 3,4-difluorobenzoyl chloride in DCM and cool to 0 °C.

  • Add a solution of the desired primary amine (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3,4-difluorobenzamide analog.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Tubulin_Assay_Workflow cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Tubulin Solution D Incubate at 37°C A->D B Test Compound (or Vehicle) B->D C GTP C->D E Measure Absorbance at 340 nm D->E Over time F Plot Absorbance vs. Time E->F G Calculate IC50 F->G

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Step-by-Step Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Add the test compound at various concentrations (or vehicle control).

  • Pre-incubate the mixture on ice for a short period.

  • Initiate polymerization by adding GTP (e.g., 1 mM) and transferring the mixture to a pre-warmed 96-well plate at 37 °C.

  • Measure the increase in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) using a microplate reader.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the data to a dose-response curve.

Future Directions and Conclusion

The 3,4-difluorobenzamide scaffold holds significant promise for the development of novel anticancer agents. The SAR studies of related compounds suggest that systematic modifications of the N-substituent can lead to potent and selective inhibitors of various cancer targets, including tubulin and protein kinases.

Future research should focus on the synthesis and evaluation of a focused library of N-substituted 3,4-difluorobenzamide analogs. By systematically varying the size, electronics, and hydrogen bonding capacity of the N-substituent, a clearer understanding of the SAR for different cancer targets can be established. This will enable the rational design of next-generation 3,4-difluorobenzamide-based drugs with improved efficacy and safety profiles.

This guide provides a framework for researchers to build upon, highlighting the key principles of SAR for this important class of compounds and offering practical experimental guidance. The continued exploration of 3,4-difluorobenzamide analogs is a promising avenue in the ongoing search for more effective cancer therapies.

References

A Researcher's Guide to Characterizing the Off-Target Profile of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The journey from a promising hit compound to a clinical candidate is paved with rigorous characterization, not just of its intended on-target efficacy, but also its unintended off-target interactions. Most small molecule drugs interact with unintended biological targets, which can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities.[1][2] Therefore, a proactive and comprehensive evaluation of off-target effects is a cornerstone of preclinical safety assessment and a critical step in de-risking a drug development program.[3]

This guide provides a comparative framework for evaluating the off-target profile of a novel benzamide derivative, 3,4-Difluoro-N-(2-hydroxypropyl)benzamide. While the specific biological target of this compound is not yet fully elucidated, its benzamide scaffold is a common feature in molecules targeting a wide range of enzymes and receptors. This structural motif, while potentially conferring desired activity, also presents a liability for off-target interactions. Here, we will explore a multi-pronged approach to systematically identify and validate potential off-target liabilities, comparing key experimental methodologies and providing the rationale behind their application.

Understanding the Challenge: Why Off-Target Profiling Matters

Off-target effects arise when a drug molecule binds to proteins other than its intended therapeutic target.[3] These interactions can range from benign to severely toxic. For a molecule like this compound, the difluorobenzamide core could potentially interact with a myriad of proteins that have binding pockets amenable to this structure. Early and comprehensive off-target profiling allows researchers to:

  • Identify potential safety liabilities: Unforeseen interactions with critical proteins like kinases, ion channels, or metabolic enzymes can lead to toxicity.

  • Optimize lead compounds: Understanding the off-target profile can guide medicinal chemistry efforts to improve selectivity.

  • Elucidate mechanisms of action: Sometimes, an observed cellular phenotype is a result of a combination of on- and off-target effects.

  • Repurpose existing compounds: Identifying novel off-targets can open up new therapeutic avenues for a molecule.

This guide will focus on a suite of in vitro techniques that provide a robust and layered approach to off-target screening, from broad, unbiased screens to targeted validation assays.

A Phased Approach to Off-Target Evaluation

A logical workflow for assessing the off-target profile of a novel compound involves a progression from broad, proteome-wide screens to more focused, cell-based functional assays. This tiered approach allows for the efficient use of resources, with each stage informing the next.

Off_Target_Workflow cluster_0 Phase 1: Broad Target-Binding Assessment cluster_1 Phase 2: Focused Target Class Screening cluster_2 Phase 3: Cellular Phenotypic Assessment DSF Differential Scanning Fluorimetry (DSF) Kinome Kinome Scanning DSF->Kinome Identifies potential binding partners CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Kinome Confirms intracellular target engagement Cytotoxicity Cytotoxicity Assays (MTT, LDH) Kinome->Cytotoxicity Highlights pathways for functional testing

Caption: A tiered workflow for off-target profiling.

Phase 1: Broad Target-Binding Assessment

The initial step is to determine if the compound physically interacts with proteins on a broad scale. Biophysical methods that measure target engagement are invaluable at this stage.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and economical technique to identify ligand binding to purified proteins.[4] The principle is straightforward: ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[5][6] This change in Tm is monitored by tracking the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[6][7]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein Preparation: Purify the protein of interest to >95% homogeneity. Dialyze into a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Assay Setup: In a 96- or 384-well PCR plate, mix the purified protein (final concentration 2-5 µM) with a fluorescent dye (e.g., SYPRO Orange at 5x concentration).

  • Compound Addition: Add this compound or a control compound from a stock solution to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: Monitor the fluorescence signal at each temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of the compound indicates binding.

Comparison with Cellular Thermal Shift Assay (CETSA)

FeatureDifferential Scanning Fluorimetry (DSF)Cellular Thermal Shift Assay (CETSA)
Principle Ligand-induced thermal stabilization of purified protein.[5][6]Ligand-induced thermal stabilization of proteins in intact cells or cell lysates.[8][9][10]
Format In vitro (purified components)In situ (cellular environment)[8][10]
Throughput High (384-well plates)[6]Medium to high, depending on detection method.
Advantages Cost-effective, rapid, direct measure of binding.[4]Physiologically relevant, accounts for cell permeability and metabolism.[8][10]
Limitations Prone to false positives/negatives, requires purified protein.[4][5]More complex workflow, indirect measure of binding.[11]
Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal shift to a more biologically relevant context by assessing target engagement within intact cells or cell lysates.[8][9][10][11] This powerful technique can confirm if a compound reaches and binds to its target in a cellular environment.[8] The assay involves treating cells with the compound, heating them to denature and precipitate proteins, and then quantifying the amount of target protein that remains soluble.[10] Ligand-bound proteins are stabilized and thus remain in solution at higher temperatures.[8][12]

CETSA_Workflow A 1. Treat cells with compound B 2. Heat cells to denature proteins A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Off-Target Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Gene Gene Expression (e.g., Apoptosis) TF->Gene Compound This compound Compound->KinaseA Inhibition

References

The Scientist's Guide to Cross-Reactivity Profiling: A Case Study with 3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the specificity of a molecule for its intended target is a cornerstone of its therapeutic potential and safety. Off-target interactions can lead to unforeseen side effects, confounding clinical outcomes and, in the worst cases, causing toxicity. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the hypothetical compound 3,4-Difluoro-N-(2-hydroxypropyl)benzamide as our case study.

Benzamide derivatives are a well-established class of pharmacologically active compounds, with members demonstrating activity as antipsychotics, anti-emetics, and even epigenetic modulators.[1][2] This chemical scaffold's versatility underscores the critical need for meticulous selectivity profiling. The introduction of fluorine atoms, as in our subject molecule, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity, but it can also alter the off-target profile.[3] This guide will walk you through a logical, multi-tiered approach to de-risking a novel benzamide derivative, ensuring a thorough understanding of its biological interactions.

The Strategic Framework for Selectivity Profiling

A robust cross-reactivity assessment is not a single experiment but a strategic workflow. It begins with broad screening to cast a wide net for potential interactions, followed by more focused assays to confirm and quantify these findings in a physiologically relevant context.

Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step is to screen the compound against large, diverse panels of biological targets. Given that many benzamides and pyridine-containing molecules interact with kinases, a comprehensive kinase panel is a logical starting point.[4]

Protocol 1: High-Throughput Kinase Panel Screen

Objective: To identify potential off-target kinase interactions from a large, diverse panel.

  • Assay Choice: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2][5] For broad screening, a fluorescence-based ADP detection assay like the Transcreener® ADP² assay is often chosen for its universality, simplicity, and HTS compatibility.[2]

  • Compound Concentration: A single, high concentration (e.g., 1-10 µM) is used to maximize the chances of detecting even weak interactions.

  • Procedure:

    • Dispense kinase, substrate, and ATP into assay plates.

    • Add this compound or control compounds.

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP detection reagent.

    • Read the fluorescence signal on a compatible plate reader.

  • Data Interpretation: Results are typically expressed as percent inhibition relative to a positive control. A common threshold for a "hit" is >50% inhibition.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from the primary screen must be validated to confirm the interaction and determine its potency. This is achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Comparative Data: IC50 Profiling

Let's assume our primary target for this compound is "Target Kinase X" (TKX). The primary screen flagged two off-targets: Kinase A and Kinase B. We will compare our compound's profile to Entinostat, a benzamide-based HDAC inhibitor known to be highly selective for Class I HDACs, and Moclobemide, a benzamide-based MAO-A inhibitor with a favorable side-effect profile due to its selectivity.[6][7][8]

Table 1: Comparative Biochemical IC50 Values (nM)

CompoundPrimary TargetOff-Target: Kinase AOff-Target: Kinase B
This compound TKX: 50 1,5003,200
EntinostatHDAC1: 40[6]>10,000>10,000
MoclobemideMAO-A: 200>10,000>10,000

This data illustrates that while our compound has off-target activity, there is a significant selectivity window (30-64 fold) between its primary target and the identified off-targets. In contrast, Entinostat and Moclobemide show high selectivity for their respective primary targets within this hypothetical kinase context.

Tier 3: Assessing Target Engagement in a Cellular Environment

Biochemical assays are informative but lack the complexity of a living cell, where factors like cell permeability and competition with high concentrations of endogenous ATP can dramatically alter a compound's activity.[9] Therefore, validating target engagement in a cellular context is a critical step.

Choosing the Right Cellular Assay: NanoBRET™ vs. CETSA®

Two leading technologies for measuring cellular target engagement are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).[10][11]

  • NanoBRET™: This is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein in live cells. It is high-throughput and provides real-time binding information.[12][13] However, it requires genetic modification of the cells and the development of a specific tracer.

  • CETSA®: This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation. It can be used with unmodified, endogenous proteins in live cells or even tissues.[14][15] While powerful, it is typically lower-throughput than NanoBRET™.

assay_comparison cluster_nanobret NanoBRET™ cluster_cetsa CETSA® N_Principle Principle: Bioluminescence Resonance Energy Transfer (BRET) N_Pros Pros: - High-throughput - Real-time kinetics - Live cells N_Cons Cons: - Requires protein tagging - Requires specific tracer C_Principle Principle: Ligand-induced Thermal Stabilization C_Pros Pros: - Label-free (endogenous protein) - Works in cells & tissues C_Cons Cons: - Lower throughput - Not all binding events cause a thermal shift

Caption: Key features of NanoBRET™ and CETSA® target engagement assays.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of this compound with TKX, Kinase A, and Kinase B in intact cells.

  • Cell Treatment: Treat cells with varying concentrations of the compound or vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures to induce denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Comparative Cellular Data

The results from cellular assays often differ from biochemical data.[16]

Table 2: Comparative Cellular Target Engagement Data

CompoundTargetCellular IC50 (nM) (from NanoBRET™)Thermal Shift (ΔTm in °C) (from CETSA®)
This compound TKX 250 +5.2
Kinase A>10,000+0.5
Kinase B>10,000No significant shift

This hypothetical cellular data provides a much clearer picture. The potency against the primary target TKX is weaker in cells than in the biochemical assay (a common observation due to ATP competition), but the off-target activity against Kinase A and Kinase B is virtually eliminated. This suggests that this compound is highly selective in a physiological context.

Final Conclusion and Recommendations

The systematic profiling of this compound reveals a compound with a promising selectivity profile. While initial biochemical screens identified potential off-target interactions, these were not recapitulated in subsequent, more physiologically relevant cellular assays. The significant thermal stabilization of the primary target, TKX, coupled with the lack of engagement with Kinase A and B in cells, provides strong evidence for its selectivity.

This guide demonstrates a rigorous, multi-tiered strategy for de-risking a novel compound. By progressing from broad screening to quantitative biochemical assays and finally to orthogonal, cell-based target engagement methods, researchers can build a comprehensive and reliable understanding of a compound's cross-reactivity profile. This foundational knowledge is indispensable for advancing a molecule with confidence toward further preclinical and clinical development.

References

A Strategic Guide to Benchmarking 3,4-Difluoro-N-(2-hydroxypropyl)benzamide Against Established Benzamide Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel benzamide derivative, 3,4-Difluoro-N-(2-hydroxypropyl)benzamide. Given the absence of extensive public data on this specific molecule, this document serves as a strategic blueprint for its evaluation. We will outline a rigorous, multi-tiered experimental plan to characterize its pharmacological profile in comparison to established benzamide drugs, thereby determining its therapeutic potential.

Introduction: The Versatility of Substituted Benzamides

Substituted benzamides are a significant class of pharmacologically active compounds.[1][2] Their therapeutic utility is broad, encompassing roles as antiemetics, antipsychotics, and gastroprokinetic agents.[1][3][4] The mechanism of action for many benzamides involves the modulation of dopaminergic and serotonergic pathways.[2][5][6] Specifically, antagonism of the dopamine D2 receptor is a hallmark of this class.[1][5][7]

The subject of this guide, this compound, is a novel entity. Its structural features suggest a potential interaction with dopamine and/or serotonin receptors. A systematic benchmarking process is therefore essential to elucidate its mechanism of action, potency, selectivity, and overall drug-like properties.

Selection of Comparator Compounds

To establish a meaningful benchmark, it is crucial to select appropriate reference drugs. The chosen comparators should represent the key therapeutic applications of benzamides and possess well-characterized pharmacological profiles. For this guide, we propose:

  • Amisulpride: An atypical antipsychotic known for its high selectivity for dopamine D2 and D3 receptors.[2][5][7][8][9][10] Its dose-dependent effects make it a valuable comparator for assessing potential antipsychotic or antidepressant activity.[5][7][8][9]

  • Metoclopramide: A widely used antiemetic and prokinetic agent.[11][12] Its mechanism involves both dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism.[6][11][13] This makes it an excellent benchmark for assessing gastrointestinal motility and anti-nausea effects.

These compounds provide a robust basis for comparison, covering both central nervous system and peripheral applications of benzamide drugs.

A Multi-Faceted Benchmarking Workflow

The evaluation of this compound should follow a logical, tiered approach, starting with in vitro target engagement and progressing to more complex cellular and metabolic assays. This workflow ensures that resources are used efficiently and that a comprehensive data package is generated.

G cluster_0 Phase 1: Primary Screening & Target ID cluster_1 Phase 2: Selectivity & Early Safety cluster_2 Phase 3: Drug-Like Properties cluster_3 Decision Point Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Agonism/ Antagonism Selectivity Panel Selectivity Panel Functional Assays->Selectivity Panel Assess Off-Target Activity In Vitro Cytotoxicity In Vitro Cytotoxicity Selectivity Panel->In Vitro Cytotoxicity Evaluate Cell Health Metabolic Stability Metabolic Stability In Vitro Cytotoxicity->Metabolic Stability Profile ADME Properties Go/No-Go Decision Go/No-Go Decision Metabolic Stability->Go/No-Go Decision Advance to In Vivo?

Caption: A tiered workflow for benchmarking a novel benzamide compound.

Pharmacodynamic Benchmarking: Target Engagement and Functional Activity

The initial phase of benchmarking focuses on understanding how the novel compound interacts with its primary biological targets.

Receptor Binding Affinity

Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][15][16] By measuring the displacement of a high-affinity radiolabeled ligand, we can calculate the inhibition constant (Ki), a direct measure of binding affinity. A lower Ki value indicates a higher affinity.[17]

Experimental Approach: Competition binding assays should be performed using membrane preparations from cells expressing human recombinant dopamine D2, dopamine D3, and serotonin 5-HT4 receptors.[18]

  • Dopamine D2/D3 Receptors: Use a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) to determine the Ki of this compound, Amisulpride, and Metoclopramide.

  • Serotonin 5-HT4 Receptor: Use a radioligand such as [3H]-GR113808 to assess affinity for this target, which is particularly relevant for prokinetic effects.[6]

Functional Assays: Determining Mechanism of Action

Rationale: While binding assays confirm target engagement, they do not reveal whether a compound activates (agonism) or blocks (antagonism) the receptor. Functional assays are therefore essential to characterize the compound's pharmacological activity.

Experimental Approach: Cell-based functional assays measuring downstream signaling molecules, such as cyclic AMP (cAMP), are critical.[19][20][21]

  • Dopamine D2/D3 Receptors (Gαi-coupled): These receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[21][22] To measure antagonism, cells should be stimulated with a known agonist (e.g., quinpirole) in the presence of varying concentrations of the test compounds. The ability to block the agonist-induced decrease in cAMP indicates antagonist activity.

  • Serotonin 5-HT4 Receptor (Gαs-coupled): This receptor activates adenylyl cyclase, increasing cAMP levels.[23][24][25][26] To measure agonism, cells are treated with the test compounds, and the subsequent increase in cAMP is quantified.

G cluster_Gi D2 Receptor (Gαi-coupled) cluster_Gs 5-HT4 Receptor (Gαs-coupled) D2_Agonist D2 Agonist D2R D2 Receptor D2_Agonist->D2R Gi Gαi D2R->Gi AC_i Adenylyl Cyclase Gi->AC_i Inhibition cAMP_i cAMP AC_i->cAMP_i Reduced Production ATP_i ATP ATP_i->AC_i Benzamide Benzamide Antagonist Benzamide->D2R Blocks HT4_Agonist 5-HT4 Agonist (e.g., Benzamide) HT4R 5-HT4 Receptor HT4_Agonist->HT4R Gs Gαs HT4R->Gs AC_s Adenylyl Cyclase Gs->AC_s Activation cAMP_s cAMP AC_s->cAMP_s Increased Production ATP_s ATP ATP_s->AC_s

Caption: Signaling pathways for D2 (Gαi) and 5-HT4 (Gαs) receptors.

Pharmacokinetic and Safety Benchmarking

A potent and selective compound is of little therapeutic value if it has poor metabolic stability or is cytotoxic. Therefore, early in vitro assessment of these properties is crucial.

In Vitro Metabolic Stability

Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[27] An in vitro microsomal stability assay provides a reliable estimate of a compound's susceptibility to hepatic clearance.[27][28][29]

Experimental Approach: The disappearance of the parent compound is monitored over time following incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.[27][28][30][31]

  • Procedure: Incubate this compound and the comparator drugs with pooled human liver microsomes.[28][31] Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Cytotoxicity

Rationale: It is essential to ensure that the pharmacological activity of a compound is not due to general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[32][33][34]

Experimental Approach: A suitable cell line (e.g., HepG2, a human liver cell line) is incubated with a range of concentrations of the test compounds for 24 to 48 hours.

  • Procedure: After incubation, the MTT reagent is added. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[32][34] These crystals are then solubilized, and the absorbance is measured.

  • Data Analysis: The concentration that reduces cell viability by 50% (CC50) is determined.

Data Presentation for Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

ParameterThis compoundAmisulprideMetoclopramide
Pharmacodynamics
D2 Receptor Binding (Ki, nM)Experimental ValueLiterature ValueLiterature Value
D3 Receptor Binding (Ki, nM)Experimental ValueLiterature ValueLiterature Value
5-HT4 Receptor Binding (Ki, nM)Experimental ValueLiterature ValueLiterature Value
D2 Functional Activity (IC50, nM)Experimental ValueLiterature ValueLiterature Value
5-HT4 Functional Activity (EC50, nM)Experimental ValueLiterature ValueLiterature Value
Pharmacokinetics
In Vitro Half-life (t½, min)Experimental ValueLiterature ValueLiterature Value
Intrinsic Clearance (CLint, µL/min/mg)Experimental ValueLiterature ValueLiterature Value
Safety
Cytotoxicity (CC50, µM)Experimental ValueLiterature ValueLiterature Value

Detailed Experimental Protocols

For this guide to be of practical use, detailed, self-validating protocols are necessary.

Protocol 1: Dopamine D2 Receptor Antagonist cAMP Assay
  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine D2 receptor in appropriate media.

  • Cell Plating: Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound, Amisulpride, and Metoclopramide in assay buffer.

  • Assay Procedure: a. Remove culture medium and add the test compounds to the cells. b. Add a fixed concentration of a D2 agonist (e.g., quinpirole at its EC80 concentration) to all wells except the baseline controls. c. Incubate for 30 minutes at 37°C to allow for receptor modulation. d. Lyse the cells and measure cAMP levels using a validated detection kit (e.g., HTRF or AlphaScreen).[21][35][36]

  • Controls:

    • Baseline Control: Cells with no agonist or antagonist.

    • Positive Control: Cells with agonist only (to define 100% response).

    • Negative Control: Cells with a known D2 antagonist (e.g., haloperidol) plus agonist.

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Human Liver Microsomal Stability Assay
  • Reagent Preparation: a. Thaw pooled human liver microsomes on ice.[28] b. Prepare a cofactor solution containing NADPH in phosphate buffer (pH 7.4).[30]

  • Compound Preparation: Prepare a 1 µM working solution of each test compound in phosphate buffer.

  • Assay Procedure: a. Pre-warm the microsomal suspension and test compound solutions to 37°C. b. Initiate the reaction by adding the NADPH cofactor solution. c. At specified time points (0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to a stop solution (e.g., cold acetonitrile containing an internal standard).[28] d. Centrifuge the samples to pellet the protein. e. Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound.

  • Controls:

    • Negative Control: Incubations without NADPH to control for non-enzymatic degradation.

    • Positive Control: A compound with known metabolic liability (e.g., verapamil) to ensure the microsomes are active.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial characterization of this compound. The proposed experiments will generate a robust dataset, allowing for a direct comparison of its potency, selectivity, and drug-like properties against established benzamide drugs like Amisulpride and Metoclopramide.

The results of this benchmarking study will be pivotal in making a "Go/No-Go" decision for further development. A promising profile—such as high affinity and functional potency for a specific target, a clean off-target profile, good metabolic stability, and low cytotoxicity—would warrant progression into more advanced preclinical studies, including selectivity screening against a broader panel of receptors and in vivo efficacy and pharmacokinetic studies. This structured, data-driven approach is fundamental to modern drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, a compound whose handling requires a thorough understanding of its chemical properties and associated hazards. By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this substance, thereby protecting themselves, their colleagues, and the environment.

The disposal of any chemical should always begin with a careful review of its Safety Data Sheet (SDS), which provides critical information on hazards, handling, and emergency procedures.[1][2] This guide synthesizes information from authoritative sources to offer a comprehensive operational plan for the disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is suspected of causing genetic defects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large spills or when dust is generated.To prevent inhalation of dust or aerosols.[3]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing accidental reactions and ensuring compliant disposal.[4][5] this compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Containerization Protocol:
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for solid waste.[4][5][6] The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[5][6]

  • Solid Waste:

    • For unused or expired solid this compound, place the original container into the designated hazardous waste container if possible, or transfer the solid using a clean scoop or spatula.

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.[7]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect this liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other solvent waste streams without consulting your EHS department.

  • Keep Containers Closed: All hazardous waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.[4][6][8]

On-Site Management and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8] This area should be under the control of laboratory personnel.

Key Storage Requirements:
  • Location: The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals.[5]

  • Secondary Containment: Place waste containers in a secondary containment tray or tub to contain any potential leaks or spills.[9]

  • Accumulation Limits: Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons. For acutely toxic wastes, the limit is one quart.[6][8]

Disposal Pathway: A Decision Framework

The final disposal of this compound must be conducted through your institution's licensed hazardous waste disposal program. As a fluorinated organic compound, specific disposal methods are required to ensure the complete destruction of the substance and prevent environmental contamination.[7]

Disposal_Workflow A Generation of This compound Waste B Segregate Waste (Solid vs. Liquid) A->B C Label Container: 'Hazardous Waste' Chemical Name & Hazards B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Transport to Licensed Hazardous Waste Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills:
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[10][11]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills:
  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Contact your institution's EHS or emergency response team immediately.

  • Restrict Access: Prevent entry to the spill area.

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup of large spills.

Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[6][12][13][14] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with federal, state, and local regulations. While a specific EPA hazardous waste code for this compound is not listed, it would likely be classified based on its characteristics or as a state-regulated chemical waste. Always consult with your EHS department for specific guidance.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful attention to detail, a thorough understanding of the associated hazards, and strict adherence to established protocols. By following this guide, laboratory professionals can confidently manage this chemical waste stream, ensuring a safe working environment and protecting our planet.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.